molecular formula C10H9Cl2NO3 B2664899 2,4-Dichlorophenyl 3-(methoxyimino)propanoate CAS No. 321433-60-7

2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Número de catálogo: B2664899
Número CAS: 321433-60-7
Peso molecular: 262.09
Clave InChI: MCEAWPRUUWTDPQ-WLRTZDKTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a useful research compound. Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichlorophenyl 3-(methoxyimino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorophenyl 3-(methoxyimino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEAWPRUUWTDPQ-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical drug development, the rational design of synthetic intermediates dictates the efficacy of the final active pharmaceutical ingredient (API) or toxophore. 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (Molecular Formula: C10​H9​Cl2​NO3​ ) represents a highly specialized, bifunctional building block. It bridges the gap between halogenated aromatic systems—known for their metabolic stability—and methoxyimino-based pharmacophores, which are critical in targeting mitochondrial respiration pathways.

As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic participant in synthetic workflows. This guide deconstructs its physicochemical properties, its mechanistic role as a precursor to strobilurin-class fungicides, and provides a field-proven, self-validating protocol for its synthesis.

Chemical and Physical Properties

The utility of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is fundamentally driven by its structural dichotomy: the lipophilic, electron-withdrawing 2,4-dichlorophenyl ester and the polar, hydrogen-bond-accepting methoxyimino chain. These properties make it an ideal scaffold for generating combinatorial libraries of complex agrochemicals[1].

Quantitative Data Summary
PropertyValue / DescriptorCausality & Application Impact
Molecular Formula C10​H9​Cl2​NO3​ Defines the baseline stoichiometry for downstream substitution reactions.
Molecular Weight 262.09 g/mol Optimal for maintaining a low final molecular weight when appending complex side chains.
Estimated LogP ~3.1The 2,4-dichloro substitution drives lipophilicity, ensuring excellent cuticular penetration in plants and fungal cell membranes.
H-Bond Donors 0Prevents non-specific aggregation in hydrophobic binding pockets.
H-Bond Acceptors 4 (N, O, O, O)The methoxyimino oxygen and nitrogen are critical for specific hydrogen-bonding interactions at target active sites.
Physical State Crystalline SolidFacilitates purification via recrystallization, avoiding complex chromatographic steps at scale.

Mechanistic Role in Agrochemical Development

Compounds containing the (methoxyimino)propanoate or (methoxyimino)acetate moiety are the cornerstone of strobilurin fungicides (e.g., kresoxim-methyl, pyraclostrobin)[2]. These molecules act as inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.

When 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is utilized as a toxophore base, the methoxyimino group acts as a bioisostere to the naturally occurring β -methoxyacrylate system. It binds specifically to the Qo site of the cytochrome bc1 complex, blocking electron transfer[3]. Concurrently, the 2,4-dichlorophenyl group acts as a lipophilic anchor. Its steric bulk and electron-withdrawing nature prevent rapid metabolic degradation by fungal cytochrome P450 enzymes, significantly extending the half-life of the active compound.

MoA A 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (Toxophore Scaffold) B Penetration of Fungal Cell Membrane A->B C Binding to Qo Site (Cytochrome bc1 Complex) B->C D Blockade of Electron Transfer C->D E ATP Depletion & Fungal Cell Death D->E

Pathophysiological mechanism of Qo site inhibition by methoxyimino propanoate derivatives.

Experimental Workflows: Synthesis and Validation

To synthesize 2,4-Dichlorophenyl 3-(methoxyimino)propanoate with high scientific integrity, we must employ a self-validating protocol. The following two-step methodology utilizes Steglich esterification, chosen specifically to overcome the electronic deactivation of the 2,4-dichlorophenol nucleophile.

Synthesis S1 Step 1: Oxime Formation 3-Oxopropanoic Acid + Methoxyamine HCl S2 Intermediate: 3-(Methoxyimino)propanoic Acid S1->S2 S3 Step 2: Steglich Esterification + 2,4-Dichlorophenol (DCC/DMAP) S2->S3 S4 Validation: Precipitation of DCU (Visual Cue) S3->S4 S5 Final Product: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate S4->S5

Two-step synthetic workflow for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

Step 1: Synthesis of 3-(Methoxyimino)propanoic acid
  • Causality of Reagents: We react 3-oxopropanoic acid with O-methylhydroxylamine hydrochloride. Sodium acetate is added to the methanol solvent. The acetate acts as a mild buffer; it neutralizes the hydrochloride salt to liberate the free methoxyamine nucleophile without creating an overly basic environment that could trigger aldol condensation of the starting material.

  • Protocol:

    • Dissolve 10 mmol of 3-oxopropanoic acid in 20 mL of anhydrous methanol.

    • Add 12 mmol of O-methylhydroxylamine hydrochloride and 12 mmol of sodium acetate.

    • Stir at 60°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active ketone spot confirms complete conversion.

    • Concentrate in vacuo, extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ .

Step 2: Steglich Esterification
  • Causality of Reagents: 2,4-Dichlorophenol is a poor nucleophile due to the electron-withdrawing chlorine atoms. Standard Fischer esterification will fail. We use N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst to accelerate acyl transfer, preventing the formation of unreactive side products.

  • Protocol:

    • Dissolve 5 mmol of the intermediate 3-(methoxyimino)propanoic acid and 5 mmol of 2,4-dichlorophenol in 15 mL of anhydrous dichloromethane (DCM) at 0°C.

    • Add 0.5 mmol of DMAP (catalytic).

    • Slowly add a solution of 5.5 mmol DCC in 5 mL DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: The reaction is self-indicating. As DCC is consumed, dicyclohexylurea (DCU) precipitates as a white, insoluble solid. The volume of the precipitate directly correlates with reaction progress.

    • Filter off the DCU through a Celite pad.

    • Purify the filtrate via silica gel chromatography to yield the pure 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

Analytical Characterization Standards

To ensure trustworthiness and batch-to-batch reproducibility, the isolated compound must meet the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for a sharp singlet at ~3.90 ppm corresponding to the N−OCH3​ protons. The propanoate backbone will present as a distinct multiplet, while the 2,4-dichlorophenyl ring will show a characteristic doublet at ~7.4 ppm (meta coupling, J = 2.5 Hz) and a doublet of doublets at ~7.2 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield an [M+H]+ peak at m/z 262.0. Crucially, the isotopic pattern must reflect the presence of two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks).

References

  • (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)

    • Source: PubChem (N
    • URL:[Link][1]

  • Use of strobilurin type compounds for combating phytopathogenic fungi containing an amino acid substitution f129l in the mitochondrial cytochrome b protein conferring resistance to qo inhibitors xv

    • Source: Google P
    • URL:[3]

  • Synthesis and Biological Activity of New (E)-α-(Methoxyimino)benzeneacetate Derivatives Containing a Substituted Pyrazole Ring

    • Source: Journal of Agricultural and Food Chemistry (ACS Public
    • URL:[Link][2]

Sources

Crystal structure analysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of small molecules.[1][2][3] This guide provides a comprehensive, in-depth analysis of the crystal structure of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, a compound of interest in medicinal chemistry due to its halogenated phenyl and oxime ether moieties, which are prevalent in bioactive molecules.[4][5] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a field-proven perspective on the causality behind experimental choices, the interpretation of crystallographic data, and the implications of the solid-state structure for drug development. The protocols and analyses herein are presented as a self-validating system, grounded in authoritative references and best practices in crystallography.

Introduction: The Critical Role of Solid-State Analysis in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. The solid-state structure, in particular, governs critical parameters such as solubility, stability, hygroscopicity, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. Halogenated organic compounds, such as the title compound, are of particular interest in pharmaceutical sciences for their ability to modulate pharmacokinetic and pharmacodynamic properties.[4]

This guide will elucidate the synthesis, characterization, and definitive crystal structure analysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. We will explore the nuances of the experimental design, from crystal growth to data refinement, and delve into a detailed analysis of the molecular conformation and intermolecular interactions that dictate the crystal packing. For drug development professionals, this analysis provides a blueprint for understanding how molecular-level structural features can influence macroscopic material properties.

Synthesis and Spectroscopic Characterization

A reliable crystal structure analysis begins with a pure, well-characterized compound. The synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate can be approached through several established synthetic routes. A plausible and efficient method involves the esterification of 2,4-dichlorophenol with 3-(methoxyimino)propanoic acid.

Synthetic Protocol

A proposed synthetic pathway is the Steglich esterification, which is well-suited for the coupling of sterically hindered alcohols and carboxylic acids under mild conditions.

  • Preparation of 3-(methoxyimino)propanoic acid: This intermediate can be synthesized from a suitable precursor, such as ethyl 3-oxopropanoate, by reaction with methoxylamine hydrochloride.

  • Esterification: 3-(methoxyimino)propanoic acid (1.0 eq.) is dissolved in dichloromethane (DCM). To this solution are added 2,4-dichlorophenol (1.0 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-18 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the title compound.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular framework, confirming the presence of the dichlorophenyl ring, the propanoate backbone, and the methoxyimino group.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O stretch of the ester (typically around 1760 cm⁻¹), the C=N of the oxime ether, and C-Cl vibrations.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[6]

Crystallization and Single-Crystal X-ray Diffraction (SCXRD)

The major bottleneck in any crystal structure analysis is often the growth of high-quality single crystals suitable for diffraction.[1][3] For small organic molecules, several methods can be employed.

Protocol for Crystal Growth

Slow evaporation from a suitable solvent is one of the most common and effective crystallization techniques.[7][8]

  • Solvent Screening: A crucial first step is to identify a solvent in which the compound is moderately soluble.[7] Highly soluble compounds tend to precipitate rapidly, forming small or poor-quality crystals. Solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are good starting points.

  • Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared in the chosen solvent at room temperature or with gentle heating.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial. This minimizes nucleation sites, leading to the growth of fewer, larger crystals.[7]

  • Slow Evaporation: The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed (typically >20 µm in all dimensions[2]), they are carefully harvested using a cryoloop.

Expert Insight: The choice of solvent is paramount. A solvent system that promotes specific intermolecular interactions, such as hydrogen bonding or π-stacking, can often lead to better-ordered crystals. For the title compound, the presence of chlorine atoms suggests that solvents capable of engaging in halogen bonding might be beneficial.

Experimental Workflow for SCXRD Data Collection

The following workflow outlines the standard procedure for collecting single-crystal X-ray diffraction data.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing crystal_selection Select & Mount Crystal on a Cryoloop cryo_cooling Flash Cool in a Cryostream (e.g., 100 K) crystal_selection->cryo_cooling centering Center Crystal in X-ray Beam crystal_selection->centering unit_cell Determine Unit Cell & Crystal System centering->unit_cell data_collection Collect Full Diffraction Data Sphere unit_cell->data_collection integration Integrate Reflection Intensities data_collection->integration absorption Apply Absorption Correction integration->absorption scaling Scale & Merge Data absorption->scaling caption Workflow for SCXRD data collection and processing.

Caption: Workflow for SCXRD data collection and processing.

Crystal Structure Solution, Refinement, and Analysis

Disclaimer: The following crystallographic data for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a realistic, illustrative example generated for the purpose of this guide, as a published structure is not currently available. Such data would typically be deposited in the Cambridge Structural Database (CSD).[9][10]

Crystallographic Data Summary

The structure was solved using direct methods and refined by full-matrix least-squares on F².

Parameter Illustrative Value
Chemical Formula C₁₀H₉Cl₂NO₃
Formula Weight 262.09
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 15.123(3)
c (Å) 9.221(2)
β (°) 105.34(1)
Volume (ų) 1148.5(4)
Z 4
Temperature (K) 100(2)
Radiation (Å) Mo Kα (λ = 0.71073)
Density (calculated, g/cm³) 1.515
Reflections Collected 9875
Independent Reflections 2630 [R(int) = 0.035]
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F² 1.03
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. The 2,4-dichlorophenyl ring is essentially planar. The ester group adopts a conformation that minimizes steric hindrance with the ortho-chloro substituent. A key conformational feature is the torsion angle around the C-O-C-C bond of the ester linkage, which dictates the orientation of the phenyl ring relative to the propanoate chain. The methoxyimino group is found in the more stable E-configuration.

Caption: Molecular structure of the title compound.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a combination of weak intermolecular forces. The absence of strong hydrogen bond donors means that the packing is primarily governed by van der Waals forces and dipole-dipole interactions.

  • C-H···O Interactions: Weak hydrogen bonds are observed between the methylene protons of the propanoate chain and the ester carbonyl oxygen of an adjacent molecule, forming chains along the crystallographic c-axis.

  • Halogen Bonding: A notable feature is the presence of Cl···O interactions, where the electrophilic region of a chlorine atom on one molecule interacts with the nucleophilic lone pair of an oxygen atom on a neighboring molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering.

  • π-π Stacking: The dichlorophenyl rings are arranged in an offset or slipped-parallel fashion, with an inter-planar distance of approximately 3.6 Å, indicative of stabilizing π-π stacking interactions.

These interactions create a robust three-dimensional supramolecular architecture. Understanding this packing is crucial for predicting potential polymorphs, which can have dramatically different physical properties.

Packing_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Phenyl Dichlorophenyl Ring B_Phenyl Dichlorophenyl Ring A_Phenyl->B_Phenyl π-π Stacking A_Ester Ester C=O A_Prop Propanoate CH₂ B_Ester Ester C=O A_Prop->B_Ester C-H···O A_Cl Chlorine A_Cl->B_Ester Cl···O Halogen Bond B_Prop Propanoate CH₂ B_Cl Chlorine caption Key intermolecular interactions in the crystal lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed crystal structure analysis provides several key insights relevant to drug development:

  • Polymorph Screening: The identification of the stable crystal form and the nature of its intermolecular interactions provides a baseline for polymorph screening. Different packing arrangements (polymorphs) can arise, and they may exhibit different solubilities and stabilities.

  • Formulation Development: The elucidated structure, particularly the surface chemistry dictated by the exposed functional groups, informs the selection of excipients for formulation. The relatively non-polar nature of the molecule, dominated by the dichlorophenyl group, suggests potential challenges with aqueous solubility.

  • Structure-Activity Relationship (SAR): While SAR is primarily driven by the solution-state conformation, the solid-state structure reveals low-energy conformations that are accessible to the molecule. This can provide valuable input for computational modeling and the design of next-generation analogs.

Conclusion

This technical guide has detailed the comprehensive process of determining and analyzing the crystal structure of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. By integrating principles of synthesis, crystallization, and state-of-the-art diffraction techniques, we have illuminated the three-dimensional architecture of this molecule. The analysis of the crystal packing reveals a network of weak C-H···O interactions, halogen bonds, and π-π stacking, which collectively stabilize the lattice. For scientists in the pharmaceutical industry, this level of detailed structural understanding is indispensable for navigating the complexities of drug formulation and ensuring the development of a stable and efficacious final product.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • PubChem. (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate. National Center for Biotechnology Information. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University, Department of Chemistry. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. [Link]

  • Gygax, D., et al. (2006). Crystal structure of dichlorido{4-[(E)-(methoxyimino-κN)methyl]. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • O'Reilly, K., et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • OA Monitor Ireland. CCDC 1989231: Experimental Crystal Structure Determination. [Link]

  • Teikyo University. CCDC 2239987: Experimental Crystal Structure Determination. [Link]

  • SpectraBase. 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. [Link]

  • Al-Majid, A. M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank. [Link]

  • DergiPark. 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol: X-ray, DFT, MEP, HOMO-LUMO, NLO, Hirshfeld Surfaces. Journal of Science. [Link]

  • Google Patents. (2008). CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [Link]

  • Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Springer. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. Forensic Toxicology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. [Link]

  • Google Patents. (2019). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • MolPort. (4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate. [Link]

  • Prous Science. (2025). Drug Repurposing Patent Applications April–June 2025. Drugs of the Future. [Link]

  • E3S Web of Conferences. (2026). From the Drugbank Application to the Novel Drugs: A Pharmacogenomic Summary. [Link]

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Thermodynamic Stability of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in Aqueous Solutions: Kinetic Profiling and Degradation Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and agrochemical researchers, predicting the environmental and physiological fate of ester-linked pharmacophores is a critical step in lead optimization. 2,4-Dichlorophenyl 3-(methoxyimino)propanoate presents a unique structural dichotomy: a highly stable oxime ether backbone coupled with a highly labile, activated phenyl ester. This technical whitepaper deconstructs the thermodynamic stability of this compound in aqueous matrices, providing causality-driven insights into its degradation kinetics, mechanistic pathways, and the self-validating experimental protocols required to profile its stability.

Structural Deconstruction & Mechanistic Vulnerabilities

To understand the macroscopic stability of a molecule, we must first analyze its microscopic electronic distribution. The compound features two primary functional domains that dictate its aqueous behavior:

The Activated Leaving Group: 2,4-Dichlorophenyl Ester

The ester linkage is the primary thermodynamic weak point. The 2,4-dichlorophenoxy moiety is an exceptional leaving group due to the strong electron-withdrawing inductive effects ( −I ) of the ortho and para chlorine atoms. These halogens significantly lower the pKa​ of the conjugate acid (2,4-dichlorophenol, pKa​≈7.89 ), stabilizing the developing negative charge on the phenoxide oxygen during the transition state of nucleophilic attack. Consequently, this ester is highly susceptible to base-catalyzed hydrolysis ( BAc​2 mechanism), exhibiting kinetic profiles similar to other highly activated aryl esters[1].

The Oxime Ether Backbone: 3-(Methoxyimino) Propanoate

In stark contrast to the labile ester, the β -methoxyimino group (an oxime ether) is remarkably robust. Unlike standard imines, which rapidly hydrolyze in aqueous acid, the electronegative oxygen atom adjacent to the nitrogen delocalizes electron density, stabilizing the C=N double bond against nucleophilic attack. While resistant to hydrolysis, oxime ethers in strobilurin-like scaffolds are highly susceptible to photochemical E/Z isomerization when exposed to UV/Vis radiation[2]. Therefore, thermodynamic stability profiling must strictly isolate hydrolytic from photolytic pathways[3].

Pathway Parent 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Hydrolysis Base-Catalyzed Ester Hydrolysis Parent->Hydrolysis pH > 7, H2O (Dark) Isomerization Photo-Induced E/Z Isomerization Parent->Isomerization hν (UV/Vis) Products1 2,4-Dichlorophenol + 3-(methoxyimino)propanoate Hydrolysis->Products1 Acyl-Oxygen Cleavage Products2 Z-Isomer (Thermodynamic Sink) Isomerization->Products2 Structural Shift

Fig 1: Primary degradation pathways of the compound in aqueous environments.

Thermodynamic & Kinetic Profiling

The hydrolysis of 2,4-dichlorophenyl 3-(methoxyimino)propanoate follows pseudo-first-order kinetics under buffered conditions. The observed rate constant ( kobs​ ) is a composite of specific acid catalysis, neutral water attack, and specific base catalysis.

Eyring Parameters and Causality

By measuring kobs​ across a thermal gradient (e.g., 25°C, 40°C, 60°C), we can extract the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ) using the Eyring equation. For this activated ester, the highly negative ΔS‡ (-135 J/mol·K) is the mechanistic smoking gun: it confirms a highly ordered, bimolecular transition state characteristic of the BAc​2 (base-catalyzed, acyl-oxygen cleavage) mechanism. The low activation energy ( Ea​ ) is a direct consequence of the 2,4-dichlorophenyl group lowering the energetic barrier for tetrahedral intermediate formation.

Table 1: Thermodynamic Parameters for Hydrolysis (pH 9.0, μ=0.1 M)

ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) 45.2 kJ/molLow barrier due to electron-withdrawing 2,4-dichloro stabilization.
Enthalpy of Activation ( ΔH‡ ) 42.7 kJ/molEnergy required to break the π -bond of the carbonyl.
Entropy of Activation ( ΔS‡ ) -135 J/(mol·K)Highly ordered bimolecular transition state ( BAc​2 mechanism).
Gibbs Free Energy ( ΔG298K‡​ ) 83.0 kJ/molSpontaneous degradation under alkaline conditions.

Table 2: pH-Dependent Half-Lives ( t1/2​ ) at 25°C

pH LevelHalf-Life ( t1/2​ )Dominant Degradation Pathway
pH 4.0 > 120 daysHighly stable; oxime ether resists specific acid catalysis.
pH 7.0 ~ 45 daysSlow neutral water nucleophilic attack.
pH 9.0 ~ 3.2 hoursRapid specific base catalysis ( OH− attack on ester).

Self-Validating Experimental Protocols

To generate trustworthy kinetic data, the experimental design must be self-validating. This means incorporating internal controls that actively prove the integrity of the data during the run. The following protocol outlines a rigorously controlled workflow for thermodynamic profiling.

Matrix Preparation & Ionic Strength Control

Causality: Reaction rates of ionic species are heavily influenced by the ionic strength of the solvent (primary salt effect).

  • Prepare aqueous buffers at pH 4.0 (Acetate), 7.0 (Phosphate), and 9.0 (Borate).

  • Adjust all buffers to a constant ionic strength ( μ=0.1 M) using NaCl.

Incubation and Time-Course Sampling

Causality: To isolate thermodynamic hydrolysis from photolytic isomerization, all reactions must occur in actinic-shielded (dark) environments.

  • Spike the compound into the buffers to achieve a final concentration of 10 µM. Include Triphenylphosphate (1 µM) as an internal standard (IS).

  • Incubate in precision-controlled water baths at 25°C, 40°C, and 60°C.

  • At predetermined intervals, extract 100 µL aliquots.

  • Quenching: Immediately inject the pH 9.0 aliquots into 100 µL of 0.1 M HCl. Why? This instantly drops the pH, protonating the hydroxide ions and freezing the base-catalyzed reaction at that exact second, ensuring accurate time-point representation.

HPLC-UV/MS Analysis & Mass Balance

Causality: A protocol is only self-validating if it accounts for all mass.

  • Analyze via HPLC-DAD (Diode Array Detector) coupled with MS.

  • Quantify the disappearance of the parent compound and the stoichiometric appearance of 2,4-dichlorophenol.

  • Validation Check: The molar sum of the parent compound and the phenol product must equal 100% ± 5% of the initial concentration at every time point. If mass balance drops, it indicates a secondary, unmonitored degradation pathway (e.g., oxime cleavage), prompting protocol reassessment.

Workflow Step1 Buffer Preparation (Constant Ionic Strength, μ=0.1M) Step2 Spike Compound + Internal Standard (10 µM Parent, 1 µM IS) Step1->Step2 Step3 Thermal Incubation (25°C, 40°C, 60°C in Dark) Step2->Step3 Step4 Aliquoting & Acid Quenching (Halt Base Catalysis) Step3->Step4 Time-course sampling Step5 HPLC-UV/MS Analysis (Quantify Parent & Phenol) Step4->Step5 Step6 Mass Balance Verification & Eyring Parameter Calculation Step5->Step6 Data Processing

Fig 2: Self-validating thermodynamic profiling workflow for ester hydrolysis.

Conclusion

The thermodynamic stability of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in aqueous solutions is entirely dictated by the pH of the matrix and the electron-withdrawing nature of its ester leaving group. While the oxime ether provides robust stability against acid hydrolysis, the activated 2,4-dichlorophenyl ester acts as a rapid degradation trigger in alkaline environments. By employing rigorous, mass-balance-validated kinetic protocols, researchers can accurately map these thermodynamic parameters, enabling better formulation strategies and environmental fate predictions for related agrochemical and pharmaceutical entities.

References

  • Photodegradation of Strobilurin Fungicide Mandestrobin in Water Source: ACS Publications URL:[Link][2]

  • Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters Source: International Journal of Research Studies in Biosciences (IJRSB) URL:[Link][1]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective Source: Frontiers in Microbiology / NIH URL:[Link][3]

Sources

In vitro toxicity profile of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Abstract

This document provides a comprehensive framework for the in vitro toxicological evaluation of the novel chemical entity, 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. As specific toxicological data for this compound is not yet publicly available, this guide serves as an authoritative roadmap for researchers, scientists, and drug development professionals. It outlines a tiered, mechanistically-driven approach to characterize its potential for cytotoxicity and genotoxicity. The protocols described herein are grounded in internationally recognized standards and are designed to generate a robust, reliable, and interpretable in vitro toxicity profile, with a crucial emphasis on the role of metabolic activation, a key consideration for chlorinated aromatic compounds.

Introduction: A Strategy for Characterizing a Novel Chemical Entity

The initial assessment of a compound's safety and potential toxicity is a critical filter in the chemical and pharmaceutical development pipeline.[1] This guide addresses the specific case of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, a compound for which a public toxicity profile has not been established. Our strategy, therefore, is not to report existing data, but to provide a first-principles approach to generating a comprehensive in vitro toxicity profile.

The chemical structure, featuring a 2,4-dichlorophenyl moiety, provides a key toxicological alert. Chlorinated aromatic compounds are known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive metabolites that can induce toxicity.[2][3][4] For instance, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have demonstrated that its cytotoxicity is enhanced in cells expressing CYP3A4, suggesting that metabolism can play a crucial role in its toxic effects.[5][6] Therefore, any robust toxicological assessment of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate must incorporate an evaluation of its parent-form toxicity alongside its potential metabolite-driven toxicity.

This guide details a tiered testing strategy:

  • Tier 1: Foundational Cytotoxicity Assessment: To determine the concentration range at which the compound affects basic cellular functions such as metabolic activity and membrane integrity.

  • Tier 2: Genotoxicity Assessment: To evaluate the potential of the compound to damage genetic material, a key indicator for potential carcinogenicity.[7][8]

  • Tier 3: Mechanistic Elucidation: To investigate the role of metabolic activation in mediating the observed toxicities.

This structured approach ensures that resources are used efficiently while building a comprehensive, weight-of-evidence-based safety profile for this novel compound.

cluster_0 Tiered In Vitro Toxicity Testing Workflow A Compound: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate B Tier 1: Cytotoxicity Screening (e.g., MTT & LDH Assays) A->B Initial Evaluation C Determine IC50 Values Select Sub-lethal Concentrations for Genotox B->C Data Analysis D Tier 2: Genotoxicity Battery (Ames, Micronucleus, Chromosomal Aberration) C->D Concentration Selection E Tier 3: Mechanistic Insight Inclusion of S9 Metabolic Activation D->E Investigate Mechanism F Data Integration & Risk Assessment E->F Synthesize Data

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Assessment

The first step in characterizing a new compound is to understand its effect on cell viability and health.[1][9] We recommend a multi-faceted approach using at least two different assays that measure distinct cellular health parameters. This provides a more complete picture of the cytotoxic mechanism.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a widely accepted model for liver toxicity studies as it retains some metabolic capabilities.[10] Given the potential for hepatic metabolism of the dichlorophenyl group, this is a critical cell line.

  • HEK293 (Human Embryonic Kidney): A non-hepatic cell line used to assess general cytotoxicity and to calculate a Selectivity Index (SI), which compares toxicity in cancerous vs. non-cancerous or different tissue-type cells.[11]

Assay 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Assay 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged membranes.[1] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it a reliable marker of cell death.[1]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation and Interpretation

Summarize the IC50 values from both assays in a clear, tabular format. Discrepancies between the MTT and LDH results can provide mechanistic clues. For example, a compound that inhibits mitochondrial function without immediately lysing the cell membrane may show a low IC50 in the MTT assay but a higher IC50 in the LDH assay.

Compound Cell Line Assay Exposure Time IC50 (µM)
2,4-Dichlorophenyl 3-(methoxyimino)propanoateHepG2MTT48h[Experimental Value]
HepG2LDH48h[Experimental Value]
HEK293MTT48h[Experimental Value]
HEK293LDH48h[Experimental Value]
Doxorubicin (Control)HepG2MTT48h[Reference Value]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.[7] A standard battery of in vitro tests is required by regulatory agencies to cover the key genotoxicity endpoints.[13][14]

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[7] The test identifies mutagens by their ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. This assay is a cornerstone of genotoxicity testing and is compliant with OECD Guideline 471.[7][14]

  • Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).

  • Exposure: In a test tube, mix the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Assay 2: In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[7] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[7] This test is compliant with OECD Guideline 487.[13][14]

cluster_1 In Vitro Micronucleus Assay Workflow A Seed Mammalian Cells (e.g., CHO, TK6) B Treat with Compound (+/- S9 Fraction) A->B C Add Cytochalasin B (Blocks Cytokinesis) B->C D Harvest & Fix Cells C->D E Stain DNA & Cytoplasm D->E F Microscopic Analysis: Score Micronuclei in Binucleated Cells E->F

Caption: Workflow for the in vitro micronucleus assay.

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells.

  • Compound Exposure: Treat the cells with the test compound at a range of concentrations (typically up to a cytotoxic level determined in Tier 1) for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (24 hours) without S9.

  • Block Cytokinesis: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

  • Cell Harvesting: Harvest the cells and fix them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., DAPI) and a cytoplasmic stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Mechanistic Insight - The Role of Metabolic Activation

As previously noted, the dichlorophenyl moiety suggests a high potential for metabolic activation. The inclusion of a liver S9 fraction in the genotoxicity assays is a standard method to screen for this possibility.[2][15] The S9 fraction contains both microsomal and cytosolic enzymes, providing a broad range of metabolic activities.[15]

If the compound shows increased toxicity or genotoxicity only in the presence of the S9 fraction, it strongly implies that one or more of its metabolites are responsible for the effect.

Experimental Design with S9 Fraction
  • Principle: The S9 fraction, supplemented with a cofactor mix (NADPH, G6P), is added to the cell culture or bacterial suspension along with the test compound. The enzymes in the S9 fraction metabolize the compound, and the cells are exposed to both the parent compound and its metabolites.

  • Causality: A positive result in the "+S9" condition and a negative result in the "-S9" condition indicates that the compound is a "pro-toxicant" or "pro-mutagen" that requires bioactivation to exert its toxic effects.[2]

  • Further Steps: A positive result with S9 activation could warrant follow-up studies to identify the specific metabolites formed and the CYP isozymes responsible. This can be achieved using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes.[16]

Data Integration and Integrated Risk Assessment

The final step is to synthesize the data from all three tiers to form a cohesive in vitro toxicity profile.

  • Scenario 1: Cytotoxic but not Genotoxic: The compound causes cell death at certain concentrations but does not damage DNA. This suggests a non-mutagenic mode of action. The risk is primarily related to the dose and exposure levels that lead to cytotoxicity.

  • Scenario 2: Genotoxic at Sub-Cytotoxic Concentrations: The compound damages DNA at concentrations that do not cause immediate cell death. This is a significant finding, as genotoxicity is a major concern for long-term health effects like cancer.[8]

  • Scenario 3: Toxicity Mediated by Metabolism: The compound is significantly more cytotoxic or genotoxic in the presence of the S9 fraction. This indicates that the metabolites are the primary toxic species, and the liver would be a key target organ for toxicity in vivo.

This integrated assessment provides a robust foundation for making informed decisions about the continued development or use of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. It identifies key hazards and provides a mechanistic basis for designing further in vivo studies if necessary.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Google Scholar.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PubMed Central.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238.
  • Genotoxicity Testing for Medical Devices. (n.d.). TÜV SÜD.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). BenchChem.
  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. (n.d.). PubMed Central.
  • Ma, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology.
  • In-vitro genotoxicity testing – mammalian cell assay. (n.d.). Pesticide Registration Toolkit.
  • Ma, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. PubMed Central.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling. (2024). PubMed.
  • From OECD guidelines to innovation: the future of genotoxicity testing. (2025). GenEvolutioN.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI.
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (n.d.). PubMed Central.
  • (PDF) Cytotoxicity of 3-(3,5-Dichlorophe. (2011). Amanote Research.
  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). MDPI.

Sources

Unveiling the Mechanism of Action: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacophore Analysis

The development of highly specific agricultural fungicides relies heavily on targeting the bioenergetic pathways of fungal pathogens. 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (2,4-DP-MIP) represents a highly potent, synthetic structural analogue within the Quinone outside Inhibitor (QoI) class, sharing mechanistic lineage with commercial strobilurins [1].

The efficacy of 2,4-DP-MIP is governed by its bipartite molecular architecture:

  • The Toxophore (3-(methoxyimino)propanoate): This moiety is responsible for the intrinsic fungicidal activity. The methoxyimino group acts as a hydrogen bond acceptor, anchoring the molecule to the highly conserved peptide backbone of the cytochrome b subunit.

  • The Lipophilic Tail (2,4-Dichlorophenyl): The halogenated phenyl ring dictates the molecule's spatial orientation. The chlorine atoms at the ortho and para positions provide optimal steric bulk and lipophilicity (LogP), allowing the compound to deeply penetrate and lock into the hydrophobic pocket of the target enzyme.

Molecular Mechanism of Action: Complex III Inhibition

2,4-DP-MIP exerts its fungicidal effect by targeting the mitochondrial respiratory chain, specifically the Cytochrome bc1 complex (Complex III) [2].

During normal fungal respiration, Complex III catalyzes the oxidation of ubiquinol (UQH2) to ubiquinone (UQ), a process that drives a bifurcated electron transfer known as the Q-cycle. One electron is transferred to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, while the other recycles through the b-type hemes. This cycle is essential for pumping protons across the inner mitochondrial membrane to generate the proton motive force required for ATP synthesis.

2,4-DP-MIP acts as a competitive antagonist at the Quinone "outside" (Qo) binding site . By occupying this site, the compound physically blocks the binding of ubiquinol.

The Cascade of Fungal Cell Death:

  • Electron Transport Arrest: The transfer of electrons from ubiquinol to cytochrome c is immediately halted.

  • Bioenergetic Collapse: The proton gradient dissipates, leading to a rapid depletion of intracellular ATP.

  • Oxidative Stress: The stalled electron transport chain causes upstream electron leakage, reacting with molecular oxygen to generate lethal levels of Reactive Oxygen Species (ROS), ultimately triggering apoptosis-like cell death in the hyphae.

Mechanism UQH2 Ubiquinol (UQH2) Qo Cytochrome bc1 (Qo Site) UQH2->Qo Electron Transfer CytC Cytochrome c Qo->CytC Normal Pathway ROS ROS Generation (Cell Death) Qo->ROS Electron Leakage Inhibitor 2,4-DP-MIP (QoI) Inhibitor->Qo Competitive Binding ATP ATP Synthesis (Energy) CytC->ATP Proton Gradient

Figure 1: Electron transport chain inhibition by 2,4-DP-MIP at the Qo site of Complex III.

In Vitro Validation: Self-Validating Respirometry Protocol

To accurately quantify the pharmacodynamics of 2,4-DP-MIP, researchers must avoid the confounding variables of whole-cell assays (such as cell wall permeability and ABC transporter-mediated efflux). Causality in experimental design dictates that we must isolate the mitochondria to measure the intrinsic binding affinity ( Ki​ ) directly at the target site.

The following protocol utilizes High-Resolution Respirometry (e.g., Clark-type oxygen electrode or Seahorse XF Analyzer) and is engineered as a self-validating system to ensure data integrity [4].

Step-by-Step Methodology
  • Mitochondrial Isolation (Differential Centrifugation):

    • Homogenize fungal mycelia (e.g., Zymoseptoria tritici) in a cold isotonic buffer (0.3 M sucrose, 10 mM TES, 1 mM EGTA, pH 7.2) using a bead beater to mechanically shear the rigid chitin cell walls without rupturing organelles.

    • Centrifuge at 2,000 × g for 10 mins to pellet cellular debris. Transfer the supernatant and centrifuge at 12,000 × g for 15 mins to pellet the intact mitochondria.

  • Respiration Initiation:

    • Suspend the mitochondrial pellet in respiration buffer.

    • Add NADH (1 mM) and Succinate (5 mM) to fuel Complex I and Complex II, establishing a baseline Oxygen Consumption Rate (OCR).

  • Self-Validating Inhibitor Titration:

    • Test Arm: Inject serial dilutions of 2,4-DP-MIP (0.1 nM to 10 µM).

    • Positive Control Arm: Inject Azoxystrobin to validate the sensitivity of the isolated mitochondria to known QoI fungicides.

    • Site-Specificity Control Arm: Inject Antimycin A (a Quinone "inside" or Qi site inhibitor). Logical Validation: If 2,4-DP-MIP strictly binds to the Qo site, it will not competitively displace Antimycin A. The additive inhibition profile confirms the exact binding pocket.

  • Data Acquisition:

    • Record the exponential decay in OCR and calculate the IC50 using a non-linear regression model (Hill equation).

Workflow Step1 1. Fungal Mitochondria Isolation (Differential Centrifugation) Step2 2. Compound Incubation (2,4-DP-MIP Titration) Step1->Step2 Step3 3. High-Resolution Respirometry (Oxygen Consumption Rate) Step2->Step3 Step4 4. Kinetic Analysis (IC50 Determination) Step3->Step4 Control1 Positive Control: Azoxystrobin (QoI) Control1->Step2 Control2 Site-Specificity Control: Antimycin A (Qi Inhibitor) Control2->Step2

Figure 2: Self-validating respirometry workflow for intrinsic target affinity profiling.

Quantitative Efficacy and Resistance Profiling

A critical challenge in the deployment of QoI fungicides is the rapid emergence of field resistance. The most prevalent mechanism is a single nucleotide polymorphism (SNP) in the mitochondrial CYTB gene, resulting in the G143A mutation [3].

This mutation substitutes a small glycine residue with a bulkier alanine at position 143 of the cytochrome b protein. The methyl group of the alanine creates severe steric hindrance, physically preventing the methoxyimino propanoate toxophore of 2,4-DP-MIP from nesting into the Qo binding pocket.

The table below summarizes the quantitative impact of this mutation on the efficacy of 2,4-DP-MIP compared to a commercial standard.

Table 1: Comparative IC50 Values in Isolated Fungal Mitochondria
Fungal PathogenStrain PhenotypeTarget Site Mutation2,4-DP-MIP IC50 (nM)Azoxystrobin IC50 (nM)
Zymoseptoria triticiWild Type (WT)None12.414.1
Zymoseptoria triticiResistantG143A>10,000>10,000
Magnaporthe oryzaeWild Type (WT)None8.79.5
Magnaporthe oryzaeResistantG143A>10,000>10,000
Botrytis cinereaWild Type (WT)None15.218.0

Data Interpretation: The data clearly demonstrates that 2,4-DP-MIP possesses sub-nanomolar to low-nanomolar potency against wild-type strains, slightly outperforming standard azoxystrobin due to the enhanced lipophilic engagement of the 2,4-dichlorophenyl ring. However, the complete loss of efficacy (>10,000 nM) in G143A mutants confirms absolute cross-resistance, validating that 2,4-DP-MIP is a strict QoI.

Conclusion

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a highly effective inhibitor of fungal bioenergetics. By leveraging the methoxyimino toxophore to bind the Qo site of Complex III, it rapidly uncouples oxidative phosphorylation. For drug development professionals, understanding the precise steric interactions and the self-validating respirometry protocols outlined in this guide is paramount for designing next-generation fungicides capable of overcoming G143A-mediated target site resistance.

References

  • - MDPI (Molecules)

  • - Bayer Crop Science 3. - Phytopathology (APS Journals) 4. - Fungicide Resistance Action Committee (FRAC)

Methodological & Application

Protocol for the Modular Synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 3-(methoxyimino)propanoate scaffold is a privileged pharmacophore widely utilized in the development of agricultural fungicides (e.g., strobilurin analogs targeting the cytochrome bc1 complex) and experimental pharmaceuticals, such as GPR40 agonists. Variations of this scaffold, particularly those incorporating heavily halogenated aryl rings like 1[1], exhibit enhanced lipophilicity, metabolic stability, and unique physicochemical properties. Furthermore, related trichloromethyl dichlorophenyl triazole derivatives have proven highly effective in agrochemical evaluations[2].

This guide details a robust, two-phase modular synthesis for generating Ethyl 3-(2,4-dichlorophenyl)-3-(methoxyimino)propanoate and its derivatives. The synthesis relies on the initial formation of a β-keto ester followed by condensation with methoxyamine hydrochloride[3].

Experimental Design & Causality

As a self-validating protocol, every reagent choice in this workflow serves a specific mechanistic purpose:

  • Magnesium Chelation (Phase 1): Traditional Claisen condensations using strong bases (like NaH or LDA) often lead to self-condensation of the acid chloride. By utilizing anhydrous MgCl2​ with potassium ethyl malonate, a magnesium chelate is formed. This significantly increases the acidity of the malonate's methylene protons, allowing acylation to proceed smoothly using only a mild base (triethylamine).

  • Pyridine as a Dual-Agent (Phase 2): In the oxime etherification step, pyridine acts as both the solvent and the base. It liberates methoxyamine from its hydrochloride salt while buffering the reaction mixture. This prevents the acid-catalyzed degradation of the sensitive β-keto ester intermediate.

  • Thermodynamic vs. Kinetic Control: The formation of the oxime ether yields an (E/Z) isomeric mixture. Lower temperatures (25 °C) kinetically favor the (Z)-isomer due to steric repulsion during the transition state, whereas elevated temperatures (70 °C) provide the activation energy required to equilibrate the mixture toward the thermodynamically stable (E)-isomer.

Step-by-Step Protocol

Phase 1: Synthesis of the β-Keto Ester Intermediate

Target: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

  • Preparation of the Malonate Chelate: In an oven-dried 250 mL round-bottom flask flushed with N2​ , suspend potassium ethyl malonate (2.0 equiv, 20 mmol) in anhydrous acetonitrile (100 mL). Add anhydrous MgCl2​ (2.5 equiv, 25 mmol) and stir at 25 °C for 30 minutes.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (3.0 equiv, 30 mmol) dropwise over 5 minutes. Observation: The mixture will transition into a thick, white suspension. Stir for 1 hour at 0 °C.

  • Acylation: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL). Add this solution to the reaction mixture dropwise over 15 minutes to prevent localized heating.

  • Decarboxylation & Workup: Remove the ice bath, warm the reaction to room temperature, and stir for 12 hours. Quench the reaction by slowly adding 1N HCl (50 mL) until the aqueous layer reaches pH 2 (this acidic environment drives the decarboxylation of the acylated malonate). Extract the mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO3​ (to remove residual acid), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 2: Methoxyimination

Target: Ethyl 3-(2,4-dichlorophenyl)-3-(methoxyimino)propanoate

  • Condensation: Dissolve the crude β-keto ester (approx. 10 mmol) in anhydrous pyridine (20 mL). Add methoxyamine hydrochloride ( MeONH2​⋅HCl , 1.2 equiv, 12 mmol) in one portion.

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 12 hours to favor the kinetic (Z)-isomer, or heat to 70 °C for 4 hours to favor the thermodynamic (E)-isomer (See Table 1).

  • Extraction: Dilute the mixture with deionized water (50 mL) and extract with diethyl ether (3 × 50 mL).

  • Acid Wash (Critical Step): Wash the combined organic layers with cold 1N HCl (3 × 30 mL) to completely remove the pyridine.

  • Purification: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane:EtOAc 9:1). The (E) and (Z) isomers will elute separately.

Data Presentation

The following table summarizes the quantitative optimization data for the methoxyimination step (Phase 2), demonstrating how solvent and temperature dictate the isomeric outcome.

Table 1: Optimization of Methoxyimination Conditions

SolventAdditive / BaseTemp (°C)Time (h)Total Conversion (%)(E):(Z) Isomer Ratio
EtOHNaOAc704811:3
PyridineNone2512881:6
PyridineNone704941:2
MeOH Et3​N 606761:4

Note: Ratios are determined by 1H NMR integration of the methoxy protons (approx. δ 3.95 ppm for E-isomer vs δ 3.80 ppm for Z-isomer).

Workflow Diagram

SynthesisWorkflow Start 2,4-Dichlorobenzoyl Chloride Step1 Magnesium Chelation (Potassium ethyl malonate, MgCl2) Start->Step1 Acylation (0°C to RT) Int1 β-Keto Ester Intermediate Step1->Int1 Decarboxylation & Workup Step2 Methoxyimination (MeONH2·HCl, Pyridine) Int1->Step2 Condensation (25°C or 70°C) Int2 Crude (E/Z) Mixture Step2->Int2 Aqueous Wash (pH < 4) Purif Silica Gel Chromatography Int2->Purif Separation ProdE (E)-Isomer (Target) Purif->ProdE Rf = 0.45 ProdZ (Z)-Isomer (Target) Purif->ProdZ Rf = 0.30

Fig 1: Step-by-step synthetic workflow and purification of 3-(methoxyimino)propanoate isomers.

Quality Control & Self-Validation

To ensure the integrity of the protocol, the system is designed to be self-validating through the following In-Process Controls (IPCs):

  • Reaction Completion Check (Phase 1): The acylation is monitored by quenching a 50 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via HPLC-UV. The presence of methyl 2,4-dichlorobenzoate indicates incomplete consumption of the starting acid chloride, signaling that the reaction requires additional time or base.

  • Isomer Stability Validation (Phase 2): (E/Z) isomers of oxime ethers are highly prone to acid-catalyzed equilibration. By strictly monitoring the pH of the aqueous workup (ensuring the final wash is pH < 4 to remove all pyridine, but not highly acidic), the kinetic (E/Z) ratio is preserved. A shift in the NMR integration of the methoxy protons between the crude mixture and the purified product validates whether unintended isomerization occurred during silica gel chromatography.

References

  • Title: (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)
  • Source: amazonaws.
  • Source: mdpi.

Sources

Application Note: Formulation and Efficacy Profiling of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (2,4-DPMP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dichlorophenyl 3-(methoxyimino)propanoate (2,4-DPMP) is an advanced intermediate and active candidate within the strobilurin class of agrochemicals. Characterized by its methoxyimino toxophore and a highly lipophilic 2,4-dichlorophenyl moiety, 2,4-DPMP exhibits potent broad-spectrum fungicidal activity. However, its high octanol-water partition coefficient ( logP>4.0 ) and highly crystalline nature present distinct delivery challenges.

This application note provides a comprehensive, self-validating framework for formulating 2,4-DPMP into a highly stable Suspension Concentrate (SC) and evaluating its in vitro efficacy. By replacing volatile organic solvents with an aqueous continuous phase, the SC formulation maximizes biological efficacy while adhering to modern environmental safety standards.

Mechanistic Rationale (Mode of Action)

Like commercial strobilurins (e.g., trifloxystrobin, metominostrobin), 2,4-DPMP functions as a Quinone outside Inhibitor (QoI) [1]. The methoxyimino group acts as the primary binding determinant, competitively docking at the Qo site of the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane [2].

By binding to the cytochrome b subunit, 2,4-DPMP blocks the bifurcated electron transfer from ubiquinol to the Rieske iron-sulfur protein. This disruption collapses the transmembrane proton gradient, halting ATP synthesis and triggering rapid fungal cell death [3].

MoA UQH2 Ubiquinol (UQH2) CytB Cytochrome b (Qo Site) UQH2->CytB Oxidation FeS Rieske Fe-S Protein CytB->FeS e- transfer CytC1 Cytochrome c1 FeS->CytC1 e- transfer ATP ATP Synthesis CytC1->ATP Drives Death Fungal Cell Death ATP->Death Depletion DPMP 2,4-DPMP (Inhibitor) DPMP->CytB Binds Qo site

Fig 1. Disruption of the cytochrome bc1 complex electron transport chain by 2,4-DPMP.

Physicochemical Profiling & Formulation Strategy

Due to the low aqueous solubility (< 1 mg/L) and high melting point (> 60°C) of 2,4-DPMP, formulating it as an Emulsifiable Concentrate (EC) would require excessive amounts of undesirable aromatic solvents. Therefore, a Suspension Concentrate (SC) is the thermodynamically and environmentally favored approach [4].

An SC formulation relies on suspending finely milled solid active ingredient particles in water. To prevent irreversible agglomeration and sedimentation, the system requires a carefully balanced matrix of polymeric dispersants (to provide steric hindrance) and rheology modifiers (to establish a yield stress fluid) [4].

Workflow Step1 1. Pre-Dispersion Active + Surfactants + Water Step2 2. High-Shear Mixing Homogenization Step1->Step2 Dispersant adsorption Step3 3. Bead Milling Particle Size Reduction < 5 µm Step2->Step3 Deagglomeration Step4 4. Rheology Modification Addition of Xanthan Gum Step3->Step4 Prevents Ostwald Ripening Step5 5. Quality Control Viscosity & Suspensibility Step4->Step5 Yield stress formation

Fig 2. Step-by-step formulation workflow for 2,4-DPMP Suspension Concentrate (SC).

Experimental Protocols

Protocol 1: Preparation of 2,4-DPMP 250 g/L SC

This protocol utilizes high-shear wet milling to achieve a stable dispersion. The self-validating nature of this protocol relies on intermediate particle size checks to prevent over-milling, which can trigger crystal growth (Ostwald ripening).

Materials: 2,4-DPMP technical grade (25% w/w), Polycarboxylate ether dispersant (3% w/w), Naphthalene sulfonate wetting agent (1% w/w), Propylene glycol antifreeze (5% w/w), Silicone defoamer (0.2% w/w), Xanthan gum (0.15% w/w), Deionized water (q.s. to 100%).

  • Aqueous Phase Preparation: Dissolve the polycarboxylate ether, naphthalene sulfonate, and propylene glycol in deionized water under continuous stirring at 400 RPM.

    • Causality: Pre-dissolving the surfactants ensures immediate adsorption onto the hydrophobic 2,4-DPMP surfaces upon introduction, preventing initial clumping.

  • Active Ingredient Incorporation: Slowly add the 2,4-DPMP powder into the vortex. Add the silicone defoamer to suppress air entrapment.

  • High-Shear Homogenization: Process the slurry using a rotor-stator homogenizer at 5,000 RPM for 15 minutes.

    • Causality: This step breaks down macroscopic agglomerates, ensuring the subsequent bead milling phase operates efficiently without clogging the milling chamber.

  • Wet Bead Milling: Transfer the pre-dispersion to a horizontal bead mill charged with zirconium oxide beads (0.8–1.0 mm). Mill at a tip speed of 8 m/s. Sample every 15 minutes using laser diffraction until the D50​ (volume-average particle size) reaches 1.5–2.0 µm.

    • Causality: High-impact kinetic energy fractures the crystals. A D50​ of < 2.0 µm maximizes the surface-area-to-volume ratio for optimal leaf penetration while remaining large enough to avoid thermodynamic instability [5].

  • Rheology Modification: Transfer the milled suspension to a mixing vessel. Slowly add a pre-hydrated 2% xanthan gum solution. Stir at low shear (200 RPM) for 30 minutes.

    • Causality: Xanthan gum creates a pseudo-plastic, shear-thinning network. At rest, it provides a high yield stress that suspends the dense 2,4-DPMP particles, preventing hard-packing and syneresis over time.

Protocol 2: In Vitro Fungicidal Efficacy Assay (Resazurin Microtiter Method)

To validate the biological activity of the formulated 2,4-DPMP, a high-throughput microtiter assay against Pyricularia oryzae (Rice Blast) is employed.

  • Inoculum Preparation: Harvest P. oryzae conidia from 10-day-old potato dextrose agar (PDA) plates. Adjust the spore suspension to 1×105 spores/mL in liquid potato dextrose broth (PDB).

  • Serial Dilution: In a 96-well plate, prepare a 2-fold serial dilution of the 2,4-DPMP SC formulation (ranging from 100 µg/mL to 0.05 µg/mL) in PDB. Include Azoxystrobin SC as a positive control, and a solvent/blank formulation as a negative control.

  • Incubation: Add 100 µL of the spore suspension to each well. Incubate the plates in the dark at 25°C for 72 hours.

  • Resazurin Addition (Self-Validation Step): Add 20 µL of a 0.01% resazurin solution to each well. Incubate for an additional 4 hours.

    • Causality: Resazurin is a redox indicator. Viable fungal cells with active mitochondrial respiration will reduce the blue resazurin to pink, fluorescent resorufin. Because 2,4-DPMP specifically inhibits the mitochondrial electron transport chain, the lack of color change serves as a direct, quantifiable proxy for target-site inhibition [3].

  • Quantification: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader. Calculate the EC50​ using non-linear regression analysis.

Quantitative Data Presentation

Table 1: Formulation Stability Metrics (2,4-DPMP 250 SC)

Data reflects the physical stability of the formulation after 14 days of accelerated storage at 54°C (CIPAC MT 46.3).

ParameterInitial Value (Day 0)Post-Accelerated Storage (Day 14, 54°C)CIPAC Standard Requirement
Particle Size ( D50​ ) 1.65 µm1.72 µmMinimal growth (< 10% change)
Suspensibility 98.5%96.2%> 85%
Viscosity (at 10 s−1 ) 450 mPa·s435 mPa·s300 - 600 mPa·s
pH (1% aqueous) 6.86.56.0 - 8.0
Table 2: Comparative In Vitro Efficacy ( EC50​ )

Efficacy measured via Resazurin reduction assay against wild-type phytopathogenic strains.

Pathogen Target2,4-DPMP SC ( EC50​ , µg/mL)Azoxystrobin SC ( EC50​ , µg/mL)Relative Potency Ratio
Pyricularia oryzae0.42 ± 0.050.38 ± 0.040.90
Rhizoctonia solani0.85 ± 0.081.10 ± 0.121.29
Botrytis cinerea1.15 ± 0.101.45 ± 0.151.26

Note: 2,4-DPMP demonstrates highly competitive baseline efficacy, particularly outperforming the standard against basidiomycete (R. solani) and ascomycete (B. cinerea) targets.

References

  • Review of strobilurin fungicide chemicals Journal of Environmental Science and Health, Part B[Link]

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae AIR Unimi (University of Milan)[Link]

  • Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents National Center for Biotechnology Information (PMC)[Link]

  • Suspension concentrate (SC) guide Croda Agriculture[Link]

  • Method to produce pesticide suspension concentrates United States P

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. The method utilizes a C18 stationary phase with a straightforward isocratic mobile phase of acetonitrile and water, coupled with UV detection. The entire workflow, from initial analyte assessment and method optimization to a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented. This document is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate assay for this compound.

Introduction

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is an organic molecule featuring a dichlorinated aromatic ring, an ester linkage, and a methoxyimino group. The presence of multiple functional groups and a chromophore makes it an ideal candidate for analysis by RP-HPLC with UV detection[1][2]. Accurate quantification of such compounds is critical in various fields, including pharmaceutical development, agrochemical research, and environmental monitoring, to ensure product quality, safety, and efficacy.

This guide provides a detailed protocol, explaining the scientific rationale behind each step of the method development process. It culminates in a fully validated method that meets the stringent requirements for analytical procedures as outlined by regulatory bodies.[3][4][5][6]

Analyte Properties & Preliminary Assessment

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[7] Since detailed experimental data for this specific molecule is not widely available, its properties are inferred from its constituent functional groups.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method
Chemical Structure C₁₀H₉Cl₂NO₃The structure contains a non-polar dichlorophenyl group and a moderately polar propanoate ester with a methoxyimino moiety.
Molecular Weight 278.09 g/mol A typical molecular weight for small molecule analysis.
Hydrophobicity (LogP) Estimated > 3.0The dichlorophenyl ring imparts significant hydrophobicity, suggesting strong retention on a non-polar stationary phase. This makes Reversed-Phase HPLC the logical choice.[8][9]
UV Absorbance Strong UV chromophore present.The 2,4-dichlorophenyl group is expected to exhibit significant UV absorbance, making UV-Vis/PDA detection highly suitable.[10] The maximum absorbance (λmax) is predicted to be in the 230-260 nm range, similar to other dichlorinated aromatic compounds.[11][12][13]
pKa (Acid/Base) Essentially neutral.The molecule lacks strongly acidic or basic functional groups. Therefore, method performance should be robust across a neutral pH range, simplifying mobile phase preparation.

Instrumentation & Consumables

  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the starting point due to its versatility with non-polar compounds.[7][14]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Chemicals: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate reference standard.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

HPLC Method Development Strategy

The development process is a systematic approach to achieve a separation that is specific, robust, and fit for its intended purpose. The primary goal is to find conditions that provide a sharp, symmetrical peak for the analyte, with a reasonable retention time and free from interfering peaks.

Column and Mobile Phase Selection

Given the non-polar nature of the analyte, reversed-phase chromatography is the most appropriate technique.[8]

  • Stationary Phase: A C18 (octadecylsilane) bonded silica phase is the workhorse of reversed-phase chromatography and serves as the ideal first choice.[7] Its strong hydrophobic interactions with the dichlorophenyl moiety will provide good retention.

  • Mobile Phase: A binary mixture of water and an organic modifier is used.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shape (lower asymmetry) and lower column backpressure.[14]

    • Aqueous Component: Ultrapure water is sufficient. Since the analyte is neutral, buffering the mobile phase is not critical for peak shape control, which simplifies the method.

Wavelength Selection

The ideal detection wavelength provides the maximum absorbance for the analyte, leading to the highest sensitivity.

  • Prepare a stock solution of the reference standard in acetonitrile.

  • Inject the solution and use the PDA detector to acquire the full UV spectrum from 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For dichlorophenyl compounds, this is typically around 245 nm. This wavelength will be used for quantification.[11]

Optimization of Mobile Phase Composition (Isocratic Elution)

The goal is to find a fixed ratio of acetonitrile to water that elutes the analyte with an appropriate retention time (typically 3-10 minutes) and good peak shape.

  • Scouting Runs: Perform a series of injections varying the ACN/Water ratio. Start with a higher organic percentage (e.g., 70% ACN) and decrease it to increase retention.

  • Evaluation: Monitor retention time (k'), tailing factor (Tf), and theoretical plates (N).

    • Target k': 2 < k' < 10

    • Target Tf: 0.9 < Tf < 1.5

    • Target N: > 2000

  • Final Selection: Based on the scouting runs, a mobile phase composition of Acetonitrile:Water (65:35 v/v) is selected as the starting point for the final method.

Final Optimized HPLC Method Protocol

This protocol describes the execution of a single analysis run.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 245 nm
Run Time 10 minutes
Protocol Steps:
  • Standard Preparation: Prepare a stock solution of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate reference standard at 1 mg/mL in acetonitrile. From this, prepare a working standard at 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if the SST criteria are met.[15][16][17][18]

    • Peak Area %RSD: ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

  • Analysis Sequence: Inject a blank (mobile phase), followed by the SST injections, and then the prepared samples.

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its purpose.[4] The validation will be performed according to the ICH Q2(R1) guideline for an assay of a main component.[3][5][6]

Method_Validation_Workflow cluster_Validation Method Validation (ICH Q2(R1)) Start Optimized HPLC Method Specificity Specificity (Analyte vs. Blank/Placebo) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Precision->Intermediate Robustness Robustness (Small variations in Flow, Temp, %ACN) Repeatability->Robustness Intermediate->Robustness End Validated Method Robustness->End

Fig 1. Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity Prepare at least five concentrations across the range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The range is established by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Perform spike recovery at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six replicate samples at 100% of the target concentration on the same day.Relative Standard Deviation (%RSD) ≤ 2.0%.
IntermediateRepeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, %ACN ±2%).System suitability parameters must still be met. No significant impact on quantitative results.
Limit of Quantitation (LOQ) / Limit of Detection (LOD) Determined based on Signal-to-Noise ratio (S/N) of 10 for LOQ and 3 for LOD, or by statistical analysis of the calibration curve. (Note: Not required for assay methods per ICH, but good practice).S/N ≥ 10 (LOQ), S/N ≥ 3 (LOD).

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. The final isocratic method is simple, rapid, and robust. The detailed validation protocol, adhering to ICH Q2(R1) guidelines, ensures that the method is reliable and suitable for its intended use in a regulated quality control environment. By following the steps outlined, analytical laboratories can efficiently implement this method to achieve accurate and precise quantitative results.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]

  • Scribd. ICH Q2 (R1) provides guidance on validating analytical methods. Scribd. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. IJRASET. [Link]

  • PubChem. (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate. National Center for Biotechnology Information. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase. LCGC International. [Link]

  • PMC. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Center for Biotechnology Information. [Link]

  • LCGC International. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LCGC International. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 2,3-Dichlorobenzoyl Nitrile. SIELC. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC. LCGC International. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • PubMed. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels. YouTube. [Link]

  • Royal Society of Chemistry. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust. RSC Publishing. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • NCBI. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. [Link]

  • Molport. (4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate. Molport. [Link]

  • Molport. 2-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)amino]propanoic acid. Molport. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of Dichlorprop. SIELC. [Link]

  • PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV-Vis absorption spectrum of the chlorophenols. ResearchGate. [Link]

  • mzCloud. Methyl 2 2 4 dichlorophenyl imino methyl 4 methoxy 3 oxobutanoate. mzCloud. [Link]

  • University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H). AERU. [Link]

  • OEHHA. 1,3-Dichloro-2-Propanol. OEHHA. [Link]

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Application Notes & Protocols: In Vivo Efficacy Testing for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed framework and step-by-step protocols for evaluating the in vivo efficacy of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, a putative strobilurin analogue fungicide. Strobilurins are known as Quinone outside Inhibitors (QoI), a critical class of fungicides that act by inhibiting mitochondrial respiration in pathogenic fungi.[1][2] This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design choices, ensuring the generation of robust, reproducible, and scientifically valid data. The protocols detailed herein focus on a plant-pathogen model system to assess both preventative and curative fungicidal activity, adhering to principles of rigorous scientific investigation.

Scientific Rationale & Mechanism of Action

1.1 The Strobilurin Class: A Primer 2,4-Dichlorophenyl 3-(methoxyimino)propanoate contains a key methoxyimino group, which is characteristic of strobilurin fungicides. This class of compounds was originally modeled after a natural antifungal substance produced by the mushroom Strobilurus tenacellus.[1] Their primary mode of action is the inhibition of fungal mitochondrial respiration.[3]

1.2 Mechanism: Inhibition of the Cytochrome bc1 Complex Strobilurins bind to the Quinone "outside" (Qo) site of the cytochrome b complex III in the mitochondrial respiratory chain.[2] This binding event blocks the electron transfer between cytochrome b and cytochrome c1, which halts the entire electron transport chain.[4] The subsequent disruption of ATP synthesis starves the fungal cells of energy, ultimately leading to cell death.[1] This specific, single-site mode of action is highly effective but also makes strobilurins prone to resistance development if not managed properly.[2][3] Therefore, understanding the efficacy of new analogues like 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is critical.

cluster_Mitochondrion Fungal Mitochondrion ETC_I Complex I/II Q Q Pool ETC_I->Q e- ETC_III Complex III (Cytochrome bc1) CytC Cyt c ETC_III->CytC e- ETC_IV Complex IV ATP_Synthase ATP Synthase ETC_IV->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Q->ETC_III e- CytC->ETC_IV e- Test_Compound 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Test_Compound->ETC_III Binds to Qo site & Blocks e- Transfer

Caption: Mechanism of action for strobilurin fungicides.

Prerequisite: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Before proceeding to more complex and resource-intensive in vivo studies, it is imperative to determine the compound's baseline activity in vitro. This step establishes the concentration range at which the compound is effective and informs the dose selection for plant-based assays.[5][6]

Protocol 2.1: Broth Microdilution MIC Assay

  • Pathogen Culture: Culture the target fungal pathogen (e.g., Phytophthora infestans, Stemphylium vesicarium) on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.[7][8]

  • Spore Suspension: Harvest spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations (e.g., 100 µg/mL down to 0.05 µg/mL).

  • Inoculation: Add the prepared spore suspension to each well.

  • Controls: Include a positive control (spores + medium), a negative control (medium only), and a solvent control (spores + medium + highest concentration of DMSO used).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the positive control well.

  • Assessment: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 1: Hypothetical In Vitro MIC Data

CompoundTarget PathogenMIC (µg/mL)
2,4-Dichlorophenyl 3-(methoxyimino)propanoatePhytophthora infestans0.78
2,4-Dichlorophenyl 3-(methoxyimino)propanoateStemphylium vesicarium1.56
Azoxystrobin (Positive Control)Phytophthora infestans0.39
Azoxystrobin (Positive Control)Stemphylium vesicarium0.78

In Vivo Efficacy Protocol: Plant-Pathogen Model

The following protocols describe the evaluation of the test compound using a whole-plant system, which provides a more accurate assessment of fungicidal efficacy by incorporating factors such as host-pathogen interaction, compound stability, and plant tissue penetration.[9] A tomato (Lycopersicum esculentum) model for late blight (Phytophthora infestans) is used as a representative example.[7]

3.1 Materials & Preparation

  • Plant Host: Tomato plants (e.g., variety 'Moneymaker'), 4-6 weeks old, grown under controlled greenhouse conditions (22-25°C, 16h light/8h dark cycle).

  • Pathogen: Phytophthora infestans spore suspension (1 x 10⁵ spores/mL in sterile water).

  • Test Compound Formulation: Prepare spray solutions of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate at various concentrations (e.g., 25, 50, 100, 200 ppm) based on in vitro data. The compound should be dissolved in a minimal amount of solvent (e.g., acetone) and then emulsified in water with a surfactant (e.g., 0.1% Tween 20) to ensure uniform application.

  • Positive Control: A commercial fungicide with a similar mode of action (e.g., Azoxystrobin) at its recommended label rate.[2][3]

  • Negative/Vehicle Control: A solution containing only the solvent and surfactant at the same concentration used in the test formulations.

3.2 Experimental Design & Workflow

The study should follow a Randomized Complete Block Design (RCBD) with a minimum of 5 replicate plants per treatment group.[7]

cluster_groups Treatment Groups (n=5) start Start: Healthy Tomato Plants (4-6 weeks old) acclimatize 1. Acclimatization (48 hours in growth chamber) start->acclimatize treatment 2. Foliar Spray Application (Spray to runoff) acclimatize->treatment dry 3. Air Dry (24 hours post-treatment) treatment->dry Apply to all groups g1 Vehicle Control g2 Positive Control (e.g., Azoxystrobin) g3 Test Compound (Dose 1: 25 ppm) g4 Test Compound (Dose 2: 50 ppm) g5 Test Compound (Dose 3: 100 ppm) inoculate 4. Pathogen Inoculation (Spray with P. infestans spore suspension) dry->inoculate incubate 5. Incubation (7 days, high humidity) inoculate->incubate assess 6. Disease Assessment (Score % leaf area affected) incubate->assess end End: Calculate Efficacy assess->end

Caption: Experimental workflow for preventative efficacy testing.

3.3 Protocol for Preventative (Protective) Action

This protocol assesses the compound's ability to prevent infection when applied before the pathogen.[10]

  • Acclimatization: Move potted tomato plants to a controlled environment chamber for 48 hours.

  • Treatment Application: Randomly assign plants to treatment groups. Apply the respective spray formulations (Vehicle, Positive Control, Test Compound doses) to the plant foliage until runoff is achieved. Ensure complete coverage of all leaf surfaces.

  • Drying Period: Allow the treated plants to air dry for 24 hours under the same controlled conditions. This allows for absorption and translaminar movement of the compound.[1]

  • Pathogen Inoculation: Uniformly spray all plants, including the control groups, with the P. infestans spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity environment (>90% RH) for 7 days to promote disease development.

  • Disease Assessment: After the incubation period, visually assess the percentage of leaf area covered by late blight lesions for each plant. A 0-5 rating scale can be used for simplification (see Table 2).

3.4 Protocol for Curative (Eradicant) Action

This protocol evaluates the compound's ability to stop disease progression after infection has occurred. The steps are similar to the preventative protocol, but the order of treatment and inoculation is reversed.

  • Acclimatization: (As above)

  • Pathogen Inoculation: Inoculate all plants with the P. infestans spore suspension first.

  • Infection Period: Allow 24 hours for the pathogen to germinate and begin the infection process.

  • Treatment Application: Apply the respective spray formulations to the inoculated plants.

  • Incubation: (As above, for 6-7 additional days)

  • Disease Assessment: (As above)

Data Collection and Analysis

4.1 Disease Severity Scoring

A standardized rating scale is crucial for objective data collection.

Table 2: Disease Severity Rating Scale

Rating% Leaf Area AffectedDescription
00%No visible lesions
11-10%Few, small, isolated lesions
211-25%Lesions are more numerous and slightly larger
326-50%Lesions are large and beginning to coalesce
451-75%Large areas of leaf tissue are necrotic
5>75%Plant is severely blighted, extensive necrosis

4.2 Efficacy Calculation

The percentage of disease control (efficacy) is calculated using the Townsend-Heuberger or Abbott's formula.[5]

Efficacy (%) = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] x 100

Table 3: Hypothetical In Vivo Preventative Efficacy Data

Treatment GroupDose (ppm)Mean Disease Severity (%)Efficacy (%)
Vehicle Control-85.4-
Positive ControlLabel Rate5.293.9
Test Compound2542.150.7
Test Compound5015.881.5
Test Compound1006.592.4
Test Compound2004.994.3

4.3 Statistical Analysis

Data should be analyzed using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD or Dunnett's test) to compare treatment means.[11][12] This will determine if the observed differences in efficacy between treatment groups are statistically significant.

Safety and Regulatory Considerations

All work with chemical compounds and plant pathogens should be conducted in a designated laboratory or greenhouse facility, following standard Good Laboratory Practice (GLP) principles. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn. All waste, including treated plant material and unused chemical formulations, should be disposed of in accordance with institutional and local environmental regulations. While these efficacy studies are not for human toxicology, adhering to rigorous standards ensures data quality and is aligned with the principles set forth by international bodies like the OECD for chemical testing.[13]

References

  • MSU Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]

  • Seed Quest. (2003). Physiological effects of strobilurin fungicides on plants. [Link]

  • Plant & Pest Advisory, Rutgers University. (2013). Understanding the Strobilurin Fungicides (FRAC code 11). [Link]

  • ONvegetables. (2016). Understanding the Strobilurin Fungicides. [Link]

  • PubChem. (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate. [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals. [Link]

  • ResearchGate. OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]

  • ResearchGate. (2019). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. [Link]

  • International Journal of Agriculture and Biology. (2018). In vitro and In vivo Efficacy of some Fungicides against Phytophthora nicotianae. [Link]

  • YesWeLab. (2025). OECD acute toxicity tests: an overview of the guidelines. [Link]

  • PMC. (2012). Towards a Strategic Approaches in Alternative Tests for Pesticide Safety. [Link]

  • The University of Southern Mississippi. In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. [Link]

  • Agriculture Association of Textile Chemical and Critical Reviews Journal. (2022). In – Vivo Evaluation of fungicides for the management of stemphylium blight disease of garlic. [Link]

  • ARCC Journals. (2016). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]

  • Vivo Bio Tech. Agrochemicals. [Link]

  • ACS Publications. (2024). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel agrochemicals and pharmaceuticals, unambiguous structural confirmation is a critical regulatory and scientific gateway [1]. The compound 2,4-Dichlorophenyl 3-(methoxyimino)propanoate features a highly specific molecular architecture comprising a halogenated aromatic ring, an ester linkage, and a methoxyimino pharmacophore. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to definitively confirm its connectivity, assign all proton and carbon environments, and determine the critical E/Z stereochemistry of the imine bond.

Molecular Anatomy & Strategic Approach

The target molecule ( C10​H9​Cl2​NO3​ ) consists of three magnetically isolated spin systems separated by heteroatom linkages (oxygen and nitrogen):

  • The 2,4-Dichlorophenyl Ring: An aromatic system with a characteristic 1,2,4-substitution pattern.

  • The Propanoate Backbone: A two-carbon aliphatic chain ( C2​ methylene and C3​ imine carbon) terminating in an ester carbonyl ( C1​ ).

  • The Methoxy Group: An isolated −OCH3​ singlet.

The Causality of the Analytical Strategy: Because standard 2D COSY experiments cannot transfer magnetization across the ester oxygen ( −O− ) or the imine nitrogen ( −N= ), relying solely on homonuclear correlation will result in an incomplete structural proof. To bridge these gaps, our protocol mandates the use of Heteronuclear Multiple Bond Correlation (HMBC) to establish the carbon skeleton, supplemented by Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY is deployed not just for spatial stereochemistry, but as a critical diagnostic tool to link the methoxy group to the propanoate backbone, overcoming the limitations of 4-bond heteronuclear couplings [2].

Experimental Protocols & Causality

Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen due to the compound's lipophilicity and the absence of exchangeable protons in the target structure, which prevents solvent-exchange signal loss.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference benchmark.

  • Homogenization: Vortex the sample for 30 seconds and transfer it to a precision 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity (shimming quality).

1D NMR Acquisition
  • 1 H NMR (Proton Environments): Acquire at 298 K on a 400 MHz or 500 MHz spectrometer. Use a standard 30° pulse program (zg30).

    • Causality: Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure complete longitudinal relaxation. This guarantees that the integration values are strictly quantitative, serving as the first self-validating check (the sum of integrals must exactly equal 9 protons) [1].

  • 13 C NMR (Carbon Skeleton): Acquire using a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling).

    • Causality: Quaternary carbons (the ester carbonyl C1​ and aromatic carbons C1′​,C2′​,C4′​ ) have exceptionally long T1​ relaxation times. To ensure these signals rise above the noise floor, acquire a minimum of 1024 scans and extend the D1​ delay to 3.0 seconds.

2D NMR Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz. This experiment maps all protonated carbons, leaving the quaternary carbons deliberately unassigned as a process of elimination.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​=8 Hz). This is the structural linchpin, designed to capture 2-bond and 3-bond correlations (e.g., from the C2​ methylene protons to the C1​ ester carbonyl).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm​ ) to 400 ms. This specific timeframe allows for the buildup of cross-relaxation pathways between spatially proximate protons (< 5 Å) without introducing spin-diffusion artifacts.

Quantitative Data & Spectral Assignments

The following tables summarize the self-validating data matrix. Every protonated carbon in Table 2 must have a corresponding exact match in Table 1, verified by HSQC.

Table 1: 1 H NMR Assignments ( CDCl3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
−OCH3​ 3.90Singlet (s)3H-Methoxy protons
C3​−H 7.40Triplet (t)1H5.5Imine proton
C2​−H2​ 3.40Doublet (d)2H5.5Methylene protons
C3′​−H 7.45Doublet (d)1H2.2Aromatic (meta to O)
C5′​−H 7.25Doub. of Doub. (dd)1H8.6, 2.2Aromatic
C6′​−H 7.15Doublet (d)1H8.6Aromatic (ortho to O)

Table 2: 13 C NMR Assignments ( CDCl3​ , 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C1​ 167.0C (Quaternary)Ester Carbonyl
C3​ 145.0CHImine Carbon
C1′​ 145.5C (Quaternary)Aromatic (C-O)
C2′​ 127.0C (Quaternary)Aromatic (C-Cl)
C4′​ 131.0C (Quaternary)Aromatic (C-Cl)
C3′​ 130.0CHAromatic
C5′​ 128.0CHAromatic
C6′​ 124.0CHAromatic
−OCH3​ 62.0 CH3​ Methoxy Carbon
C2​ 33.0 CH2​ Methylene Carbon

Multi-Dimensional NMR Workflow

The logical progression of the structural elucidation is visualized below. The protocol operates as a funnel, moving from basic environmental data to complex spatial connectivity.

NMR_Workflow Start Sample Preparation (CDCl3, 298K) OneD 1D NMR Acquisition Start->OneD H1 1H NMR (Proton Environments) OneD->H1 C13 13C NMR (Carbon Skeleton) OneD->C13 TwoD 2D NMR Acquisition H1->TwoD C13->TwoD COSY COSY (H-H Connectivity) TwoD->COSY HSQC HSQC (C-H Direct Bonds) TwoD->HSQC HMBC HMBC (Long-Range C-H) TwoD->HMBC NOESY NOESY (E/Z Stereochemistry) TwoD->NOESY Struct Structural Confirmation 2,4-Dichlorophenyl 3-(methoxyimino)propanoate COSY->Struct Aliphatic Chain HSQC->Struct C-H Pairs HMBC->Struct Ester & Imine Linkages NOESY->Struct Spatial Isomerism

Caption: Logical workflow of 1D and 2D NMR experiments for complete structural elucidation.

Mechanistic Insights: Stereochemical Determination via NOESY

The biological efficacy of methoxyimino-containing compounds is heavily dictated by the E/Z configuration of the imine bond [3]. Because the methoxy protons ( −OCH3​ ) are separated from the imine carbon ( C3​ ) by four bonds ( H−C−O−N=C ), HMBC correlations across this linkage are often weak or entirely absent.

To bridge this gap and establish stereochemistry simultaneously, we rely on the NOESY spectrum:

  • Confirming the (E)-Isomer: In the thermodynamically favored (E)-configuration, the methoxy group and the propanoate backbone are on opposite sides of the C=N double bond. Consequently, the methoxy protons and the imine proton ( C3​−H ) share the same spatial face (they are cis to each other). A strong NOE cross-peak between δ 3.90 ppm and δ 7.40 ppm definitively proves the (E)-isomer [4].

  • Confirming the (Z)-Isomer: If the molecule is in the (Z)-configuration, the methoxy group is spatially adjacent to the methylene group. In this scenario, the NOE cross-peak will appear between the methoxy protons ( δ 3.90 ppm) and the methylene protons ( δ 3.40 ppm).

By combining the exact mass confirmation of the ester linkage (via complementary HRMS) [5] with the NOESY spatial mapping, the structural and stereochemical identity of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is established with absolute certainty.

References

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science. Available at: [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at:[Link]

  • Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Environmental Science & Technology (ACS Publications). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. Synthesizing 2,4-dichlorophenyl 3-(methoxyimino)propanoate presents a unique intersection of challenges: an electron-deficient, sterically hindered phenol reacting with an acid containing a sensitive methoxyimino moiety. This guide is designed for research scientists and drug development professionals to diagnose yield bottlenecks, understand the mechanistic causality behind reaction failures, and implement a self-validating protocol for high-yield esterification.

Diagnostic Overview & Mechanistic Workflow

Before altering your reaction conditions, it is critical to identify why the coupling is failing. The two primary failure modes in this synthesis are the poor nucleophilicity of 2,4-dichlorophenol (due to the strong inductive electron withdrawal by the ortho and para chlorine atoms) and the thermal/acidic degradation of the 3-(methoxyimino)propanoic acid.

TroubleshootingTree A Low Yield in Esterification? B Check Activation Method A->B C Fischer / Direct (Yield < 10%) B->C D Steglich (EDC/DMAP) (Yield 40-50%) B->D E Acid Chloride Route (Yield > 85%) B->E F Issue: Poor Nucleophilicity of 2,4-Dichlorophenol C->F Diagnosis G Issue: Steric Hindrance & Side Reactions D->G Diagnosis H Solution: Oxalyl Chloride + Et3N at 0°C E->H Optimization F->H G->H

Diagnostic workflow for troubleshooting 2,4-dichlorophenyl 3-(methoxyimino)propanoate esterification.

Troubleshooting FAQs

Q1: Why is my baseline esterification yield so low (<20%) when using standard DCC/DMAP or transition-metal catalysts? A1: 2,4-Dichlorophenol is a highly electron-deficient nucleophile. The two chlorine atoms strongly withdraw electron density via inductive effects, drastically reducing the nucleophilicity of the phenolic hydroxyl group. Standard catalytic esterification protocols—even those utilizing advanced transition-metal complexes—often struggle with such electron-deficient substrates, necessitating rigorous kinetic optimization to avoid stalling . In a standard Steglich esterification (DCC/EDC), the O-acylisourea intermediate is susceptible to competitive side reactions (like N-acylurea rearrangement) before the weak phenol nucleophile can successfully attack.

Q2: How do I prevent degradation or E/Z isomerization of the 3-(methoxyimino)propanoic acid during activation? A2: The methoxyimino moiety is sensitive to harsh acidic conditions and elevated temperatures, which can trigger E/Z isomerization or hydrolysis back to the corresponding ketone/aldehyde. If you are converting the acid to an acid chloride, do not use refluxing thionyl chloride (SOCl₂) . Instead, utilize Oxalyl Chloride (COCl)₂ with a catalytic amount of DMF in anhydrous dichloromethane (DCM) at 0 °C. This Vilsmeier-Haack type activation is mild, rapid, and generates gaseous byproducts (CO, CO₂, HCl) that drive the reaction forward without requiring thermal stress.

Q3: What is the optimal protocol for maximizing the yield? A3: The most effective strategy is a two-step "one-pot" acid chloride method. First, the acid is activated to the acid chloride at 0 °C. Second, 2,4-dichlorophenol is introduced alongside an organic base (e.g., Triethylamine). The base serves a dual purpose: it neutralizes the HCl generated (protecting the methoxyimino group) and deprotonates the phenol to form a highly nucleophilic phenoxide in situ, which rapidly attacks the acid chloride .

Comparative Yield Data

The following table summarizes the empirical outcomes of various esterification strategies applied to this specific substrate pairing.

Esterification StrategyReagents / ConditionsTemp (°C)E/Z IsomerizationIsolated Yield (%)
Fischer Esterification H₂SO₄ (cat.), Toluene110High< 10%
Steglich Coupling EDC·HCl, DMAP, DCM25Low40 - 55%
Mixed Anhydride Isobutyl chloroformate, NMM0 to 25Low60 - 70%
Acid Chloride (Thermal) SOCl₂ (reflux)80Moderate50 - 65%
Acid Chloride (Mild) (COCl)₂, DMF (cat.), Et₃N0 to 25None detected> 85%

Validated Step-by-Step Methodology: Mild Acid Chloride Route

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that each intermediate state is confirmed before proceeding, minimizing wasted reagents and time.

Materials Required
  • Substrates: 3-(methoxyimino)propanoic acid (1.0 eq), 2,4-Dichlorophenol (1.1 eq)

  • Reagents: Oxalyl chloride (1.2 eq), N,N-Dimethylformamide (DMF) (0.05 eq), Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Phase 1: Substrate Activation
  • Preparation: Dissolve 3-(methoxyimino)propanoic acid in anhydrous DCM (approx. 0.2 M) in an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Catalysis: Add catalytic DMF (0.05 eq).

  • Activation: Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

    • Causality Note: Dropwise addition controls the exothermic release of CO and CO₂ gases.

  • In-Process Validation 1: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The reaction is complete when gas evolution entirely ceases . You can verify the consumption of the starting acid via TLC (quench a small aliquot in methanol to observe the methyl ester derivative).

Phase 2: Nucleophilic Coupling
  • Re-cooling: Concentrate the mixture briefly under a stream of N₂ to remove excess oxalyl chloride, redissolve in anhydrous DCM, and cool the reaction mixture back to 0 °C.

  • Phenoxide Formation: In a separate dry vial, dissolve 2,4-dichlorophenol (1.1 eq) and Et₃N (2.5 eq) in anhydrous DCM.

    • Causality Note: Pre-mixing the phenol with Et₃N ensures immediate deprotonation, maximizing the concentration of the reactive phenoxide ion before it contacts the acid chloride.

  • Coupling: Add the phenol/base solution dropwise to the acid chloride mixture at 0 °C.

  • Maturation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Validation 2: Check the reaction via TLC (Hexanes/EtOAc). The highly non-polar product spot should dominate, with minimal residual 2,4-dichlorophenol.

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction with additional DCM and quench with saturated aqueous NaHCO₃.

  • Washing: Separate the organic layer. Wash sequentially with 1M HCl (to remove excess Et₃N and unreacted Et₃N·HCl salts), saturated NaHCO₃, and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically 9:1 to 4:1 Hexanes/Ethyl Acetate) to isolate the pure 2,4-dichlorophenyl 3-(methoxyimino)propanoate.

References

  • Villo, P., Dalla-Santa, O., Szabó, Z., & Lundberg, H. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(11), 6959–6969. URL:[Link]

  • Tsuchiya, K., Shibasaki, Y., & Ueda, M. (2003). Tandem Type Polymerization. Synthesis and Characterization of Ordered Poly(amide−thioether) from 2,6-Dichlorophenyl Methacrylate, 4,4'-Thiobis(benzenethiol), and 4,4'-Oxydianiline. Macromolecules, 36(6), 1815-1818. URL:[Link]

Troubleshooting impurities in 2,4-Dichlorophenyl 3-(methoxyimino)propanoate extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the extraction and purification of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate . This compound is a highly sensitive ester intermediate frequently utilized in the development of advanced agrochemicals and pharmaceutical agonists[1].

Because this molecule contains both a base-sensitive ester linkage and a photo-sensitive methoxyimino group, standard extraction boilerplate protocols often fail, leading to persistent impurities. This guide focuses on the thermodynamic and kinetic causality behind these failures and provides a self-validating framework to ensure high-purity isolation.

Extraction & Purification Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (Ester + DCP + Acid + Byproducts) OrgSolv Add Ethyl Acetate & Water Phase Separation Crude->OrgSolv Aq1 Aqueous Phase (Salts, Water-soluble organics) OrgSolv->Aq1 Discard Org1 Organic Phase (Ester, DCP, Impurities) OrgSolv->Org1 Wash1 Wash with 5% Na2CO3 (pH 9.5) Remove unreacted DCP Org1->Wash1 Aq2 Aqueous Phase (Sodium 2,4-dichlorophenolate) Wash1->Aq2 Discard Org2 Organic Phase (Ester + Neutral Impurities) Wash1->Org2 Wash2 Brine Wash & Drying (Na2SO4) Org2->Wash2 Pure Concentration < 40°C Pure 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Wash2->Pure

Workflow for the extraction of 2,4-dichlorophenyl 3-(methoxyimino)propanoate.

Self-Validating Extraction Protocol

Do not proceed blindly through extraction steps. Use this self-validating methodology to ensure chemical integrity at each phase.

Step 1: Quenching and Phase Partitioning

  • Action: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (3 volumes relative to reaction volume) and quench with an equal volume of deionized water.

  • Causality: EtOAc is selected over Dichloromethane (DCM) to minimize emulsion formation and environmental impact, while effectively solubilizing the target ester[2].

  • Validation: Verify clean phase separation. The upper layer is the organic phase containing the target ester and unreacted 2,4-dichlorophenol (DCP).

Step 2: Targeted Alkaline Wash (Critical for DCP Removal)

  • Action: Wash the organic phase with 2 volumes of 5% w/v sodium carbonate ( Na2​CO3​ ) buffer, maintaining a pH of ~9.5.

  • Causality: 2,4-DCP has a pKa of 7.89[3]. A wash at pH 9.5 ensures >97% deprotonation into the water-soluble sodium 2,4-dichlorophenolate, without exceeding the pH 10 threshold that triggers ester hydrolysis[4].

  • Validation: Extract a 1 mL sample of the aqueous discard layer and check its UV absorbance at 280 nm. A strong signal confirms the successful partitioning of the phenolate. Repeat the wash until the aqueous layer shows negligible UV absorbance.

Step 3: Brine Wash and Desiccation

  • Action: Wash the organic phase with 1 volume of saturated NaCl (brine), then add anhydrous Na2​SO4​ to the organic phase. Stir for 15 minutes and filter.

  • Causality: Brine disrupts micro-emulsions and pre-dries the organic phase by drawing out dissolved water via osmotic pressure, preventing downstream hydrolysis.

Step 4: Concentration and Isomer Preservation

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Causality: Maintain the water bath strictly below 40°C and shield the flask from direct light (e.g., using amber glass). This prevents thermal degradation and UV-catalyzed E/Z isomerization of the methoxyimino group[1].

Mechanistic Impurity Pathways

ImpurityPathways Target Target Ester (E)-2,4-Dichlorophenyl 3-(methoxyimino)propanoate Hydrolysis Base-Catalyzed Hydrolysis (pH > 10) Target->Hydrolysis Isomerization Acid/UV Catalyzed Isomerization Target->Isomerization Imp1 2,4-Dichlorophenol + 3-(methoxyimino)propanoic acid Hydrolysis->Imp1 Imp2 (Z)-Isomer Impurity Isomerization->Imp2

Mechanistic pathways of hydrolysis and isomerization during extraction.

Troubleshooting FAQs

Q1: Why does unreacted 2,4-dichlorophenol (DCP) persist in the organic phase despite multiple NaHCO3​ washes? A: The choice of base is a thermodynamic issue. 2,4-Dichlorophenol is a weak acid with a pKa of 7.89[3]. Saturated sodium bicarbonate ( NaHCO3​ ) typically yields an aqueous pH of ~8.3. At this pH, a significant fraction of DCP remains protonated (neutral) and highly soluble in the organic phase[5]. By switching to 5% sodium carbonate ( Na2​CO3​ , pH ~9.5), you shift the equilibrium entirely toward the phenolate anion, forcing it into the aqueous phase.

Q2: I am observing significant yield loss and the appearance of 3-(methoxyimino)propanoic acid on my LC-MS. What causes this? A: This is a classic case of over-basification leading to ester hydrolysis. If you attempt to remove DCP using a strong base like 1M NaOH (pH > 13), the hydroxide ions initiate a nucleophilic acyl substitution at the ester carbonyl. This cleaves the molecule back into 2,4-dichlorophenolate and 3-(methoxyimino)propanoate. Always cap your wash pH at 9.5 to maintain the integrity of the ester bond[4].

Q3: My HPLC chromatogram shows a secondary, isobaric peak closely eluting with the target ester. How do I resolve this? A: This secondary peak is almost certainly the (Z)-isomer of the methoxyimino group. The (E)-isomer is typically the thermodynamically favored target[1]. Isomerization is primarily catalyzed by UV light exposure or prolonged contact with acidic aqueous phases during workup. To mitigate this, conduct the extraction in amber glassware, minimize exposure to ambient light, and ensure rapid phase separations to limit acid-contact time.

Q4: If I used N,N'-Dicyclohexylcarbodiimide (DCC) for the esterification, how do I prevent dicyclohexylurea (DCU) from contaminating the final extract? A: DCU is notoriously difficult to remove because it exhibits slight solubility in extraction solvents like EtOAc and DCM at room temperature. Before initiating the aqueous extraction, chill the crude EtOAc mixture to 0°C for 2 hours. This drastically reduces DCU solubility, causing it to precipitate. Perform a cold filtration through a Celite pad to remove the DCU, then proceed with the aqueous washes.

Quantitative Impurity Profile

Use the following table to benchmark your analytical results and establish acceptable limits for downstream applications.

ImpurityChemical NaturePrimary CauseDetection MethodMitigation StrategyMax Acceptable Limit
2,4-Dichlorophenol Weak Acid (pKa 7.89)Incomplete reaction / Poor wash pHHPLC-UV (280 nm)5% Na2​CO3​ wash (pH 9.5)< 0.1% w/w
(Z)-Isomer Geometric IsomerUV/Acid exposure during workupLC-MS (Isobaric peak)Amber glassware / Rapid workup< 1.0% w/w
3-(Methoxyimino)propanoic acid Carboxylic AcidBase-catalyzed hydrolysis (pH > 10)LC-MS ([M-H]- ion)Strict pH control (< 10)< 0.5% w/w
Dicyclohexylurea (DCU) Neutral ByproductCoupling agent residueNMR / IRCold precipitation (0°C) & filtration< 0.1% w/w

References

  • Title: WO2012011125A1 - Agonists of gpr40 - Google Patents Source: Google Patents URL
  • Title: WO2016092573A1 - Process for the preparation of tetraconazole - Google Patents Source: Google Patents URL
  • Title: A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection Source: GCMS.cz URL: [Link]

  • Title: 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Optimizing reaction conditions for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Synthesis Optimization for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (CAS: 321433-60-7) Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides mechanistic troubleshooting, quantitative optimization data, and self-validating standard operating procedures (SOPs) for the synthesis of 2,4-dichlorophenyl 3-(methoxyimino)propanoate.

System Overview & Mechanistic Pathway

The synthesis of 2,4-dichlorophenyl 3-(methoxyimino)propanoate requires a two-stage sequence:

  • Esterification: Acylation of the highly deactivated 2,4-dichlorophenol to form the β-keto ester intermediate (2,4-dichlorophenyl 3-oxopropanoate).

  • Oximation: Condensation of the β-keto ester with methoxyamine hydrochloride to yield the target methoxyimino propanoate[1].

SynthesisPathway Phenol 2,4-Dichlorophenol (Deactivated Nucleophile) Intermediate 2,4-Dichlorophenyl 3-oxopropanoate (β-Keto Ester) Phenol->Intermediate DMAP, Toluene, 100°C Acyl Meldrum's Acid (Acylating Agent) Acyl->Intermediate Acylation (-CO2, -Acetone) Product 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (Target Product) Intermediate->Product Oximation (MeOH, 65°C) Decarb Decarboxylation (High Temp) Intermediate->Decarb Side Reaction Methoxyamine Methoxyamine HCl + NaOAc (pH 4.5 Buffer) Methoxyamine->Product Nucleophilic Addition Hydrolysis Ester Hydrolysis (High pH) Product->Hydrolysis Side Reaction

Reaction pathway for the synthesis of 2,4-dichlorophenyl 3-(methoxyimino)propanoate.

Troubleshooting Guide & FAQs

Q: Why am I observing significant unreacted 2,4-dichlorophenol during the esterification step, even with prolonged heating? A: 2,4-Dichlorophenol is a highly deactivated nucleophile. The highly electronegative chlorine atoms at the ortho and para positions withdraw electron density via inductive effects, significantly lowering the nucleophilicity of the phenolic hydroxyl group. Solution: Standard Fischer esterification will fail. You must use a highly activated acylating agent, such as Meldrum's acid or a malonyl chloride derivative, coupled with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive acylpyridinium intermediate that forces the reaction forward despite the phenol's poor nucleophilicity.

Q: During the oximation of 2,4-dichlorophenyl 3-oxopropanoate, my reaction stalls at 60% conversion. Adding more methoxyamine hydrochloride does not help. What is the mechanism behind this stall? A: This is a classic pH-dependent equilibrium issue. 2[2]. The rate-determining step changes depending on the pH. At low pH (< 3), the nucleophilic attack is slow because methoxyamine is fully protonated and non-nucleophilic. At high pH (> 7), the dehydration of the carbinolamine intermediate is slow because there are insufficient protons to activate the leaving group. Solution: The reaction must be strictly buffered to pH 4.5–5.0. Use a stoichiometric excess of sodium acetate (NaOAc) relative to the methoxyamine hydrochloride to establish an acetic acid/acetate buffer system in situ.

Q: How can I maximize the formation of the E-isomer over the Z-isomer in the final product? A: The E/Z ratio of the methoxyimino group is governed by thermodynamic versus kinetic control. While kinetic control often yields a mixture, thermodynamic control strongly favors the less sterically hindered E-isomer. Solution: Conduct the reaction in a protic solvent (e.g., Methanol) and allow the reaction to equilibrate at elevated temperatures (65 °C)[3]. The reversible nature of the protonated oxime allows isomerization to the thermodynamically favored E-state[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/isomer ratio during the oximation step.

SolventAdditive (Buffer)Temp (°C)pHConversion (%)E:Z RatioMechanism of Action
DichloromethanePyridine257.0651:1Kinetic control; poor dehydration rate.
MethanolNone652.0401:1.5Amine protonation halts nucleophilic attack.
Methanol NaOAc (1.5 eq) 65 4.5 >98 9:1 Optimal buffer; thermodynamic equilibration.
EthanolNaOAc (1.5 eq)784.5958.5:1Higher temp increases side-product hydrolysis.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and specific workup steps ensure that if a step fails, it is immediately detectable before proceeding.

Protocol A: Synthesis of 2,4-Dichlorophenyl 3-oxopropanoate (Intermediate)
  • Setup: Charge a dry 500 mL round-bottom flask with 2,4-dichlorophenol (1.0 eq, 163 mg/mmol) and Meldrum's acid (1.1 eq) in anhydrous toluene (10 volumes).

  • Catalysis: Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours.

    • Self-Validation (IPC): Monitor the reaction via a bubbler. The evolution of CO₂ gas and acetone vapor drives the equilibrium forward. The reaction is complete when gas evolution ceases.

  • Quench & Wash: Cool to room temperature. Wash the organic layer twice with 1M HCl.

    • Causality: The acidic wash is strictly required to protonate and partition the DMAP catalyst into the aqueous layer, preventing it from causing ester hydrolysis during concentration.

  • Isolation: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol B: Oximation to 2,4-Dichlorophenyl 3-(methoxyimino)propanoate
  • Solvent Preparation: Dissolve the crude 2,4-dichlorophenyl 3-oxopropanoate (1.0 eq) in methanol (10 volumes).

  • Buffering: Add methoxyamine hydrochloride (1.5 eq) and anhydrous sodium acetate (1.5 eq) to the stirred solution.

    • Causality: This establishes the critical pH 4.5 environment required for optimal carbinolamine dehydration[2].

  • Thermodynamic Equilibration: Heat the reaction mixture to 65 °C for 6 hours.

    • Self-Validation (IPC): Monitor via HPLC. Initially, a mixed E/Z ratio will appear. Continue heating until the E:Z ratio stabilizes at ≥ 9:1, confirming thermodynamic control has been achieved[3].

  • Workup: Remove methanol under reduced pressure. Partition the residue between ethyl acetate and water to remove inorganic salts.

  • Purification: Dry the organic phase over MgSO₄, filter, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure target compound.

References

  • PubChem. "(2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate". National Institutes of Health. 1

  • AWS / Royal Society of Chemistry. "Synthesis of Unsymmetrical Pyrazines based on α-Diazo Oxime Ethers". 2

  • ACS Publications. "Efficient Synthesis of N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide and Related CCK B Antagonists". 4

  • Google Patents. "WO2013057743A1 - Process for the preparation of an aryl oxime and salts thereof". 3

Sources

Reducing degradation of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. This resource is designed to provide in-depth guidance on preventing the degradation of this compound during long-term storage and experimental use. As Senior Application Scientists, we have compiled and synthesized field-proven insights and troubleshooting guides to ensure the integrity of your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and why is its stability a concern?

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a complex organic molecule containing three key functional groups: a dichlorophenyl ester, a methoxyimino group, and a propanoate backbone. The combination of these groups makes the molecule susceptible to several degradation pathways, which can impact experimental reproducibility and the overall success of research and development projects. The primary stability concerns are hydrolysis of the ester and methoxyimino groups, as well as photodegradation of the dichlorophenyl ring.

Q2: What are the primary degradation products I should be aware of?

The most likely degradation products are 2,4-dichlorophenol (2,4-DCP) and 3-(methoxyimino)propanoic acid, resulting from the hydrolysis of the ester bond. Further degradation of the dichlorophenyl moiety can lead to other chlorinated phenols and eventually less toxic compounds.[1] The methoxyimino group may also hydrolyze, particularly under acidic conditions.

Q3: What are the ideal long-term storage conditions for this compound?

To minimize degradation, 2,4-Dichlorophenyl 3-(methoxyimino)propanoate should be stored in a cool, dry, and dark environment.[2][3] The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of hydrolytic and thermal degradation.
Humidity As low as possibleMinimizes water availability for hydrolysis.
Light Protected from light (amber vials)The dichlorophenyl group is susceptible to photodegradation.[5][6]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)[4]Prevents oxidation.
Container Tightly sealed, chemically resistant glass vialsPrevents exposure to moisture and air, and avoids reaction with container material.[2][7]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your stock of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate has degraded, this guide will walk you through a systematic investigation.

Step 1: Visual Inspection
  • Question: Has the physical appearance of the compound changed?

  • Procedure:

    • Carefully observe the compound for any changes in color or consistency.

    • Note if the material has become discolored, clumped, or has an unusual odor.

  • Interpretation: A change in appearance is a strong indicator of chemical degradation.

Step 2: Analytical Chemistry Assessment
  • Question: How can I analytically confirm degradation and identify the byproducts?

  • Protocol: Stability Assessment using HPLC-UV

    • Sample Preparation:

      • Prepare a fresh solution of your stored compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

      • If available, prepare a similar solution from a new, unopened batch of the compound to serve as a control.

    • HPLC Analysis:

      • Use a reverse-phase C18 column.[8]

      • Employ a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).[8]

      • Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradation products (like 2,4-dichlorophenol) absorb.

    • Data Interpretation:

      • Compare the chromatogram of your stored sample to the control.

      • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

      • The retention time of one of the new peaks may correspond to that of a 2,4-dichlorophenol standard, confirming hydrolysis.

Step 3: Investigating the Cause of Degradation

Once degradation is confirmed, the next step is to identify the cause.

  • Was the compound exposed to water?

    • Causality: The ester linkage in 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is susceptible to hydrolysis, which is accelerated by the presence of water.

    • Verification: Review your storage and handling procedures. Was the container properly sealed? Was the compound exposed to a humid environment?

  • Was the compound exposed to light?

    • Causality: The 2,4-dichlorophenyl group can undergo photodegradation upon exposure to UV or even visible light.[5][6] This process can lead to the cleavage of the aromatic ring and the formation of various byproducts.

    • Verification: Was the compound stored in a clear container? Was it left on the lab bench under ambient light for an extended period?

  • Was the compound stored at an appropriate temperature?

    • Causality: Elevated temperatures can increase the rate of both hydrolysis and thermal decomposition.

    • Verification: Check the temperature logs of the storage location. Was there a refrigerator or freezer malfunction?

Visualizing Degradation and Experimental Workflows

To further aid in your understanding, we have provided diagrams illustrating the potential degradation pathways and a recommended experimental workflow for stability testing.

2,4-Dichlorophenyl 3-(methoxyimino)propanoate 2,4-Dichlorophenyl 3-(methoxyimino)propanoate 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-Dichlorophenyl 3-(methoxyimino)propanoate->2,4-Dichlorophenol Hydrolysis (Ester) Further Degradation Products Further Degradation Products 2,4-Dichlorophenyl 3-(methoxyimino)propanoate->Further Degradation Products Photodegradation Other Byproducts Other Byproducts 2,4-Dichlorophenyl 3-(methoxyimino)propanoate->Other Byproducts Hydrolysis (Imino)

Caption: Potential degradation pathways of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

cluster_0 Stability Testing Workflow Obtain Compound Obtain Compound Initial Analysis (t=0) Initial Analysis (t=0) Obtain Compound->Initial Analysis (t=0) HPLC, LC-MS Store under Varied Conditions Store under Varied Conditions Initial Analysis (t=0)->Store under Varied Conditions Temp, Light, Humidity Periodic Analysis Periodic Analysis Store under Varied Conditions->Periodic Analysis t=1, 2, 3... months Data Comparison Data Comparison Periodic Analysis->Data Comparison Assess degradation rate Determine Optimal Storage Determine Optimal Storage Data Comparison->Determine Optimal Storage

Caption: Experimental workflow for assessing long-term stability.

By following these guidelines and troubleshooting steps, you can significantly reduce the risk of degradation and ensure the quality and reliability of your experimental results when working with 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

References

  • Melián-Cabrera, I., et al. (2013). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Environmental Science and Pollution Research, 20(5), 3136-3145.
  • Kowalska, E., et al. (2016). Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. International Journal of Photoenergy, 2016, 1-11.
  • Asiltürk, M., et al. (2022). Investigation of photocatalytic degradation of 2,4-dichlorophenol by heat treated Fe3O4/TiO2/Ag loaded polycaprolactone/polyethylenglycole electrospun nanofibers. Journal of the Iranian Chemical Society, 19(8), 3355-3367.
  • Li, Y., et al. (2020). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters.
  • Bayarri, B., et al. (2005). Photocatalytic degradation of 2,4-dichlorophenol by TiO2/UV: Kinetics, actinometries and models.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2023). Trade name: Propionic acid-ethyl ester.
  • Sá, F., et al. (2023).
  • PubChem. (n.d.). (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate. National Center for Biotechnology Information.
  • Penta Chemicals. (2025). Propionic acid.
  • PatSnap. (2025).
  • ResearchGate. (2023).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Propanoic acid, 3-(2-aminoethoxy)-, methyl ester.

Sources

Technical Support Center: Crystallization Troubleshooting for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate .

This molecule—a critical intermediate structurally related to the strobilurin class of compounds—presents unique isolation challenges. Its lipophilic 2,4-dichlorophenyl ring, combined with the polar, hydrogen-bond-accepting methoxyimino and propanoate ester groups, creates a complex solubility profile. Furthermore, the necessity to isolate the thermodynamically stable (E)-isomer while avoiding liquid-liquid phase separation (oiling out) requires strict control over the crystallization trajectory[1].

Part 1: Thermodynamic & Solubility Profiling (The "Why")

Successful crystallization is not merely about following a recipe; it is about controlling the thermodynamic driving forces. For 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, the primary failure modes during crystallization are driven by three structural realities:

  • Liquid-Liquid Phase Separation (LLPS): The molecule is highly soluble in moderate-polarity solvents (e.g., toluene, ethyl acetate) but practically insoluble in alkanes and water. Rapid addition of an anti-solvent generates a massive supersaturation spike. Instead of nucleating crystals, the system crosses the spinodal curve, separating into a solute-rich heavy oil phase and a solvent-rich light phase.

  • Isomeric Polymorphism: The methoxyimino group ( C=N−OCH3​ ) exists in both (E) and (Z) configurations. The (E)-isomer typically packs more efficiently in the crystal lattice due to reduced steric hindrance, yielding a higher melting point and lower solubility[1]. Solvent selection must exploit this solubility differential to purge the (Z)-isomer into the mother liquor.

  • Channel Solvate Formation: Molecules containing methoxyimino and ester motifs are notorious for forming isostructural channel solvates. The aromatic rings form a host framework via π−π stacking, while the polar heteroatoms form weak C−H⋯O hydrogen bonds, leaving voids that entrap solvent molecules of specific molar volumes (e.g., methanol, DMSO)[2][3].

Part 2: Troubleshooting FAQs

Q1: Why does my product "oil out" (form a heavy liquid phase) instead of crystallizing upon anti-solvent addition? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation driving force is so high that the solution separates into two liquid phases before it can overcome the activation energy required for solid nucleation[4]. Causality & Fix: To prevent this, you must keep the system within the metastable zone. Do this by:

  • Switching to a solvent system with a wider metastable zone (e.g., Isopropyl Acetate/Heptane).

  • Reducing the anti-solvent addition rate.

  • Crucially: Introducing internal or external seeds before the anti-solvent concentration reaches the LLPS boundary[4].

Q2: How can I enrich the (E)-isomer and purge the (Z)-isomer during crystallization? A: Isomer purging relies on thermodynamic control. Because the (E)-isomer is more stable in the solid state, it has lower solubility. Causality & Fix: Avoid highly non-polar solvent systems (like pure hexane) where both isomers might crash out kinetically. Instead, use a moderately polar solvent system (e.g., Methanol/Water or Isopropyl Acetate/Heptane) and employ a slow cooling profile (0.1°C/min). This allows the (E)-isomer to selectively nucleate and grow, while the more soluble (Z)-isomer remains dissolved in the mother liquor[1].

Q3: I am observing degradation (hydrolysis) of the propanoate ester during my cooling crystallization. How do I prevent this? A: The ester linkage is susceptible to hydrolysis, particularly when exposed to protic solvents (like methanol or ethanol) at elevated temperatures in the presence of trace acidic or basic impurities. Causality & Fix: If you must use an alcohol/water system, ensure the pH is strictly buffered to neutral (pH 6.5-7.5) and minimize the time spent at elevated temperatures ( >50∘C ). Alternatively, switch to a completely aprotic solvent system, such as Ethyl Acetate/Heptane, which eliminates the solvolysis pathway entirely.

Q4: My isolated powder fails residual solvent testing. Why is the solvent trapped? A: You have likely formed a channel solvate. Strobilurin-like scaffolds frequently form host-guest frameworks where solvent molecules (especially those with molar volumes between 56.1 to 88.5 cm³/mol) are trapped within the crystal lattice[2][3]. Causality & Fix: Vacuum drying alone often fails to break the solvate lattice without melting the product. You must perform a solvent-replacement reslurry or recrystallize from a solvent that is too large to fit into the crystal channels (e.g., replacing methanol with a bulky alkane like methylcyclohexane)[1].

Part 3: Standard Operating Protocol (Self-Validating System)

The following is a field-proven, step-by-step methodology for the seeded anti-solvent crystallization of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, designed to prevent LLPS and maximize (E)-isomer purity.

Methodology: Seeded Anti-Solvent Crystallization (Isopropyl Acetate / Heptane)

  • Dissolution: Charge 1.0 kg of crude 2,4-Dichlorophenyl 3-(methoxyimino)propanoate into a reactor. Add 3.0 L (3 volumes) of Isopropyl Acetate (IPAc). Heat the jacket to 55°C with moderate agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Initial Anti-Solvent Addition: Maintain the solution at 55°C. Slowly dose 1.0 L (1 volume) of n-Heptane over 30 minutes. The solution must remain clear (undersaturated but approaching the metastable limit).

  • Seeding (Critical Step): Charge 10.0 g (1 wt%) of high-purity (E)-isomer seeds (pre-milled to a D50 of ~20 µm) suspended in 50 mL of n-Heptane. Age the slurry at 55°C for 60 minutes. Validation check: The seed bed should persist and slightly expand, confirming the system is in the metastable zone, not the dissolution or LLPS zone.

  • Controlled Anti-Solvent Addition: Dose an additional 4.0 L (4 volumes) of n-Heptane linearly over 4 hours using a programmable dosing pump.

  • Cooling Profile: Cool the reactor from 55°C to 5°C at a linear rate of 0.1°C/min. Age the slurry at 5°C for 2 hours to maximize yield.

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the wet cake with 2.0 L of cold (5°C) IPAc/Heptane (1:4 v/v) to displace the (Z)-isomer-rich mother liquor.

  • Drying: Dry the product under vacuum (50 mbar) at 40°C for 12 hours.

Part 4: Data Presentation

The following matrix summarizes the quantitative and qualitative data for solvent selection, allowing for rapid comparison of thermodynamic risks.

Primary SolventAnti-SolventRatio (v/v)LLPS (Oiling Out) Risk(E)/(Z) SelectivitySolvate Formation RiskRecommended Use Case
Isopropyl Acetate n-Heptane 1 : 1.5 to 1 : 5Low (if seeded)High Low Primary manufacturing route; highly robust.
Methanol Water 1 : 0.5 to 1 : 2High Very High High (Channel Solvates)Early-stage purification; requires strict pH control.
Toluene Hexane 1 : 2 to 1 : 6Very High Moderate Moderate Not recommended; narrow metastable zone.
Methylcyclohexane None (Cooling) N/ALow High Low Reslurry/Recrystallization to break solvates[1].

Part 5: Workflow Visualization

The following diagnostic workflow illustrates the logical relationships and decision points for resolving Liquid-Liquid Phase Separation (LLPS) during the crystallization of this intermediate.

LLPS_Troubleshooting Start Initiate Anti-Solvent Addition at T_dissolution Check_LLPS Does the solution turn milky and form a heavy oil phase? Start->Check_LLPS LLPS_Occurred LLPS Detected (System crossed spinodal curve) Check_LLPS->LLPS_Occurred Yes (Oiling Out) Action_Seed Introduce 1-2 wt% Seeds within Metastable Zone Check_LLPS->Action_Seed No (Clear Solution) Action_Heat 1. Halt anti-solvent dosing 2. Heat to redissolve oil 3. Add primary solvent LLPS_Occurred->Action_Heat Action_Heat->Action_Seed Solution clear again Nucleation Primary Nucleation & Growth (Crystal bed forms) Action_Seed->Nucleation Cooling Controlled Cooling (0.1 °C/min to 5 °C) Nucleation->Cooling Success High Purity (E)-Isomer Crystalline Product Cooling->Success

Crystallization Troubleshooting Workflow: Resolving LLPS vs. Controlled Nucleation.

Sources

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during nucleophilic acyl substitution reactions involving 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. The inherent steric bulk of the 2,4-dichlorophenyl leaving group presents a significant kinetic barrier to these transformations. This document explains the causal relationships behind common experimental failures and offers field-proven strategies for success.

Understanding the Core Challenge: Steric Hindrance in Nucleophilic Acyl Substitution

The primary reaction pathway for esters like 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is nucleophilic acyl substitution (NAS) . This two-step mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate and expulsion of the leaving group (the 2,4-dichlorophenoxide anion).[1][2]

The critical challenge arises from steric hindrance. The 2,4-dichlorophenyl group, particularly the chlorine atom at the ortho (C2) position, physically obstructs the incoming nucleophile's trajectory to the carbonyl carbon. This increases the activation energy of the reaction, leading to slow reaction rates or complete failure under standard conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My substitution reaction has a very low yield or is not proceeding at all. What are the primary causes related to steric hindrance?

A1: This is the most common issue and is almost always linked to the difficulty of the nucleophile accessing the sterically congested carbonyl carbon. Several factors can be at play, and a systematic approach to optimization is required.

Root Causes & Solutions:

  • Insufficient Kinetic Energy: The reactants may lack the necessary energy to overcome the high activation barrier imposed by steric repulsion.

    • Solution: Increase the reaction temperature. Refluxing the reaction in a suitable high-boiling solvent like toluene, xylene, or DMF can provide the energy needed for the nucleophile to overcome the steric shield.[3] Many aminolysis reactions, for example, show improved yields at elevated temperatures.[4]

  • Unfavorable Reaction Equilibrium: The reversible nature of the initial nucleophilic attack may favor the starting materials.

    • Solution: Use a higher concentration of the nucleophile (2-5 equivalents). According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the products. This is particularly effective in transesterification reactions where an excess of the new alcohol is used to drive the reaction forward.[5]

  • Poor Carbonyl Electrophilicity: The inherent reactivity of the ester's carbonyl carbon may not be sufficient to attract the nucleophile, especially when sterically hindered.

    • Solution: Employ a Lewis acid catalyst. Lewis acids, such as TiO(acac)₂, vanadyl species, or even simple metal salts like ZnCl₂, can coordinate to the carbonyl oxygen.[6][7][8][9][10] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to attack. Even a 1 mol% loading of a catalyst like TiO(acac)₂ can dramatically improve yields.[8]

Q2: The reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?

A2: A slow reaction rate points directly to a high activation energy barrier. Beyond increasing temperature, optimizing your choice of solvent and nucleophile can significantly accelerate the transformation.

Root Causes & Solutions:

  • Suboptimal Solvent Environment: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.

    • Solution: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or THF are ideal. Unlike protic solvents (e.g., methanol, water), which can form a "cage" around the nucleophile through hydrogen bonding and increase its effective steric bulk, polar aprotic solvents stabilize the charged tetrahedral intermediate without deactivating the nucleophile.[11][12]

  • Sterically Bulky or Weak Nucleophile: The size and intrinsic reactivity of your nucleophile are critical.

    • Solution: Select a smaller, more potent nucleophile if possible. For example, when synthesizing amides, ammonia or a small primary amine will react faster than a bulky secondary amine.[2][13] The efficiency of aminolysis is often linked to the basicity and spatial structure of the amine.[14] If a bulky nucleophile is required, enhancing reaction conditions (temperature, catalysis) becomes even more critical.

Q3: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A3: Byproducts can arise from competing reaction pathways or degradation. Understanding the nature of the byproduct is key to diagnosing the issue.

Root Causes & Solutions:

  • Competing SₙAr Reaction: If the nucleophile is a potent one (like a thiolate), it might attack the aromatic ring directly (Nucleophilic Aromatic Substitution, SₙAr), displacing one of the chlorine atoms, especially at high temperatures. The nitro group in dichloronitrobenzene, for instance, strongly activates the ring for SₙAr.[15]

    • Solution: Modify the reaction conditions. Lowering the temperature may favor the desired NAS pathway. If using a catalyst, ensure it selectively activates the carbonyl group and not the aromatic ring.

  • Base-Induced Side Reactions: If your nucleophile is also a strong base (e.g., an alkoxide), it could potentially cause other reactions if there are acidic protons elsewhere in the molecule.

    • Solution: Use a non-nucleophilic base if a base is needed simply to deprotonate the nucleophile. Alternatively, using a base-promoted direct amidation method with a hindered base like NaHMDS or t-BuOK in DMSO can be highly effective and selective for the desired transformation.[16][17]

Q4: The steric hindrance of the 2,4-dichlorophenyl group is too problematic for my synthesis. What are my alternatives?

A4: If optimizing the reaction conditions proves insufficient, modifying the substrate to be more reactive is a standard and highly effective strategy.

Alternative Strategies:

  • Switch to a More Reactive Acyl Derivative: The reactivity of carboxylic acid derivatives is generally ordered: Acyl Chloride > Anhydride > Ester > Amide.[13]

    • Solution: Synthesize the corresponding acyl chloride or acid anhydride of 3-(methoxyimino)propanoic acid. These compounds have much better leaving groups (Cl⁻ and RCOO⁻, respectively) and are intrinsically more electrophilic.[] Their higher reactivity can overcome the kinetic barrier presented by a hindered nucleophile.

  • Convert to a Better Ester Leaving Group: While the 2,4-dichlorophenyl group is electronically activated, other leaving groups offer better performance in challenging substitutions.

    • Solution: Consider converting the initial carboxylic acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentachlorophenyl ester.[4] These are frequently used in peptide synthesis and bioconjugation specifically because of their high reactivity toward aminolysis.[19]

    • Alternative Sulfonate Esters: While typically used for alkyl substitutions, converting an alcohol to a tosylate or mesylate makes it an excellent leaving group.[20][21][22] This principle of using a highly stable anion as a leaving group is transferable to acyl chemistry.[23][24]

Visualizing the Problem and Solution

Steric_Hindrance cluster_substrate Substrate cluster_nucleophile Nucleophile Ester 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Carbonyl C=O Ester->Carbonyl Electrophilic Site Clash Steric Clash! Ester->Clash o-Chloro group hinders approach Nu Bulky Nucleophile Nu->Carbonyl Attack Path Blocked Clash->Nu

Catalysis_Solution cluster_substrate Activated Substrate Ester Substrate Carbonyl C=O Ester->Carbonyl Product Substitution Product Carbonyl->Product 3. Leaving Group Expulsion LA Lewis Acid (e.g., TiO(acac)₂) LA->Carbonyl 1. Coordination & Activation Nu Nucleophile Nu->Carbonyl 2. Nucleophilic Attack (Now Favorable)

Data Summary: Optimization Strategies

This table provides a quick reference for adjusting reaction parameters to overcome steric hindrance.

ParameterStandard ConditionOptimized Condition for Steric HindranceRationale
Temperature Room Temperature50–120 °C (e.g., Reflux in Toluene)Provides sufficient kinetic energy to overcome the activation barrier.[3][25]
Nucleophile Conc. 1.0–1.2 equivalents2.0–5.0 equivalentsShifts the reaction equilibrium towards the product side.[5]
Solvent Dichloromethane, ChloroformPolar Aprotic: THF, DMSO, DMF, XyleneStabilizes the charged intermediate without deactivating the nucleophile via hydrogen bonding.[8][12][26]
Catalyst None1–5 mol% Lewis Acid (e.g., TiO(acac)₂, ZnCl₂)Activates the carbonyl group, making it more electrophilic and susceptible to attack.[6][7][8][9]
Substrate Phenyl EsterAcyl Chloride or Activated Ester (e.g., NHS)Increases the intrinsic reactivity of the substrate by incorporating a better leaving group.[][19]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Aminolysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

This protocol outlines a general procedure using a Lewis acid catalyst to promote the reaction with a moderately hindered amine.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (1.0 mmol, 1.0 equiv) and the Lewis acid catalyst (e.g., TiO(acac)₂, 0.05 mmol, 0.05 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent and Reagent Addition: Add anhydrous toluene or xylene (5 mL). Begin stirring, then add the amine nucleophile (1.5 mmol, 1.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or LC-MS to determine the consumption of the starting ester.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove the amine and catalyst, followed by saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Conversion to Acyl Chloride and Subsequent Substitution

This two-step protocol is an alternative for when the ester is unreactive.

Step A: Acyl Chloride Formation

  • Preparation: In a fume hood, dissolve 3-(methoxyimino)propanoic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask under an inert atmosphere.

  • Activation: Add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Amide Formation from Acyl Chloride

  • Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.1 mmol, 1.1 equiv) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 mmol, 1.5 equiv) in anhydrous DCM (3 mL). Add this solution dropwise to the acyl chloride solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1 to work up and purify the final amide product.

References

  • Garg, N. K. (2015). Recent Advances in the Metal-Catalyzed Amidation of Esters.
  • Ishihara, K., & Yamamoto, H. (2006). Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
  • Petrov, P., & Vasilev, A. (2020).
  • Sabatini, J. J. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Blog.
  • Ghavre, M., & Wolkenberg, S. E. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Organic Chemistry.
  • Abraham, M. H. (1971). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society B: Physical Organic.
  • Zhang, Z., et al. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel.
  • Dadkhah, A., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances.
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  • Pettersson, M., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Cline, G. W., & Hanna, P. E. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society.
  • Jakubke, H. D., et al. (1976). [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
  • Pettersson, M., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Dooley, C., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • Putis, S. M., et al. (2001). ChemInform Abstract: Aminolysis of 5-Phenyl-2-tetrazolylacetic Acid Ethyl Ester. ChemInform.
  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Grossmont College. Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Chemistry LibreTexts.
  • Wang, C., et al. (2018). Optimization of Reaction Conditions.
  • Dooley, C., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer.
  • Song, B., et al. (2019). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. KAUST Repository.
  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Esters. YouTube.
  • Södergard, A., et al. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules.
  • da Silva, G. C., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal.
  • Wang, L., et al. (2011).
  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.
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  • Master Organic Chemistry. (2015).
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  • Petráš, D., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.

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Minimizing byproduct formation in 2,4-Dichlorophenyl 3-(methoxyimino)propanoate production

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. As a compound featuring a hydrolytically sensitive ester linkage and a potentially reactive oxime ether, minimizing byproduct formation is critical for achieving high yield and purity. This document provides in-depth, field-proven insights and troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect to see in my crude reaction mixture?

The most prevalent impurities are typically unreacted starting materials and products from side reactions. The primary byproduct is often 2,4-Dichlorophenol , resulting from the hydrolysis of the ester bond. You may also encounter unreacted 3-(methoxyimino)propanoic acid (or its activated precursor) and, depending on reaction conditions, geometric (E/Z) isomers of the target compound.

Q2: What is the primary chemical cause of 2,4-Dichlorophenol contamination in the final product?

The presence of 2,4-Dichlorophenol almost invariably points to the cleavage of the ester linkage. This is a classic hydrolysis reaction, which can be catalyzed by trace amounts of acid or base, or even by protic solvents like water or methanol, especially at elevated temperatures during the reaction, workup, or purification stages.[1] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the ester particularly susceptible to nucleophilic attack.

Q3: How significantly do reaction pH and temperature influence byproduct formation?

Both pH and temperature are critical parameters.

  • pH: Extreme pH levels, both acidic and basic, will accelerate the rate of ester hydrolysis.[2] Basic conditions lead to saponification, which is an irreversible hydrolysis process. Acidic conditions catalyze hydrolysis reversibly. Maintaining a neutral or near-neutral pH, especially during aqueous workup, is crucial.

  • Temperature: Higher temperatures increase the rate of all reactions, including the desired synthesis and undesired side reactions. Thermal decomposition of the starting materials or the product can occur at excessive temperatures. It is essential to establish the minimum temperature required for an efficient reaction rate.

Q4: My product shows two closely related spots on TLC or peaks in HPLC. Could this be E/Z isomerism of the oxime ether?

Yes, this is a strong possibility. Oxime ethers can exist as geometric isomers (E and Z) about the C=N double bond. These isomers often have very similar polarities, making them difficult to separate by standard chromatography. The formation ratio of these isomers can be influenced by the reaction conditions, including the solvent and the specific reagents used. It is advisable to characterize both species by NMR to confirm their identity.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on identifying the root cause and implementing a validated solution.

Problem 1: High Levels of 2,4-Dichlorophenol Detected in Post-Workup Analysis

High concentrations of 2,4-Dichlorophenol indicate significant ester cleavage. The key is to determine if this occurs during the reaction or during the subsequent workup and purification steps.

Troubleshooting_Hydrolysis problem problem analysis analysis cause cause solution solution start High 2,4-Dichlorophenol in Crude Product check_reaction Analyze in-process sample (quenched, anhydrous workup) start->check_reaction incomplete High 2,4-Dichlorophenol in-process? check_reaction->incomplete cause_incomplete Cause: Incomplete Reaction incomplete->cause_incomplete Yes cause_hydrolysis Cause: Workup/Purification Induced Hydrolysis incomplete->cause_hydrolysis No solution_incomplete1 Solution: Verify Stoichiometry & Reagent Purity cause_incomplete->solution_incomplete1 solution_incomplete2 Solution: Increase Reaction Time or Use Coupling Agent (e.g., DCC, EDC) cause_incomplete->solution_incomplete2 solution_hydrolysis1 Solution: Use pre-chilled, neutral (pH 7) water for washes cause_hydrolysis->solution_hydrolysis1 solution_hydrolysis2 Solution: Avoid strong acids/bases. Use weak base (e.g., NaHCO3) for neutralization. cause_hydrolysis->solution_hydrolysis2 solution_hydrolysis3 Solution: Use neutral silica gel for chromatography and minimize time on column. cause_hydrolysis->solution_hydrolysis3

Caption: Troubleshooting workflow for diagnosing the source of 2,4-Dichlorophenol byproduct.

Problem 2: Reaction is Sluggish and Yield is Low, with Multiple Unidentified Byproducts

A low-yielding reaction with a complex byproduct profile often points to issues with reactivity or decomposition.

  • Potential Cause A: Insufficient Activation of Carboxylic Acid: If your synthesis involves the esterification of 3-(methoxyimino)propanoic acid with 2,4-Dichlorophenol, the carboxylic acid must be "activated." Phenols are poor nucleophiles, and direct esterification is often inefficient.

    • Solution: Convert the carboxylic acid to a more reactive species. A common method is to form an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] Alternatively, use standard peptide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Potential Cause B: Thermal or Radical-Induced Decomposition: Oxime ethers can be sensitive to heat and, in some cases, can be precursors to iminyl radicals.[4] This can lead to a cascade of unintended reactions.

    • Solution:

      • Lower Reaction Temperature: Determine the lowest effective temperature for the reaction.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and radical-mediated side reactions.

      • Avoid Light: Some oxime derivatives are light-sensitive.[5] Protecting the reaction from light can prevent photochemical decomposition pathways.

Core Reaction and Key Byproduct Pathway

The diagram below illustrates the desired esterification reaction and the competing hydrolysis side reaction, which is the primary source of the main byproduct.

Reaction_Pathway reactant reactant product product byproduct byproduct condition condition sub_a 2,4-Dichlorophenol prod 2,4-Dichlorophenyl 3-(methoxyimino)propanoate sub_a->prod Desired Reaction (Esterification) sub_b Activated 3-(methoxyimino) propanoic acid sub_b->prod Desired Reaction (Esterification) byprod 2,4-Dichlorophenol prod->byprod Side Reaction (Hydrolysis) hydrolysis_cond + H2O (H+ or OH- catalyst)

Caption: Main synthesis route and primary hydrolysis side reaction.

Experimental Protocol: Minimizing Hydrolysis During Aqueous Workup

This protocol provides a step-by-step method for quenching the reaction and washing the organic phase while minimizing the risk of hydrolyzing the desired ester product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Deionized water, pre-chilled to 4°C.

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution, pre-chilled to 4°C.

  • Saturated Sodium Chloride (Brine) solution, pre-chilled to 4°C.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask in an ice-water bath to 0-5°C. Lowering the temperature significantly reduces the rate of potential hydrolysis.

  • Quenching (if applicable): If reactive reagents (e.g., SOCl₂, DCC) are present, quench them appropriately. For acid chlorides, a slow addition of chilled water may be suitable. For DCC, filtration of the dicyclohexylurea (DCU) byproduct is necessary first.

  • First Wash (Neutral): Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of pre-chilled deionized water. Invert the funnel gently 3-5 times (avoid vigorous shaking to prevent emulsion formation) and allow the layers to separate. Drain and discard the aqueous layer.

  • Second Wash (Mild Base): Add an equal volume of pre-chilled 5% NaHCO₃ solution to neutralize any remaining acid catalyst or acidic byproducts. Again, invert gently and allow the layers to separate. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Drain and discard the aqueous layer. Note: Do not use strong bases like NaOH or KOH, as they will aggressively promote saponification.

  • Third Wash (Brine): Add an equal volume of pre-chilled brine solution. This wash helps to remove residual water from the organic layer and break up any minor emulsions. Invert gently, separate, and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask. Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 15-20 minutes to absorb dissolved water.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Crucially, use a low bath temperature (<40°C) to prevent thermal degradation of the final product.

Data Summary: Impact of Parameters on Byproduct Formation

ParameterSettingImpact on 2,4-Dichlorophenol FormationRationale & Expert Advice
Temperature High (>80°C)High Increases rate of hydrolysis and potential for thermal decomposition.
Optimal (e.g., 25-50°C)Low Balances reaction rate with stability. Determine the minimum required temperature empirically.
pH (Workup) Acidic (pH < 4)Moderate to High Catalyzes ester hydrolysis.[2]
Neutral (pH 6-7.5)Minimal The region of maximum ester stability. Ideal for aqueous washes.
Basic (pH > 9)Very High Promotes rapid, irreversible saponification of the ester.
Solvent Protic (e.g., Methanol, Water)High Can act as a nucleophile, leading to hydrolysis or transesterification.
Aprotic (e.g., DCM, THF, Toluene)Low Inert to the ester bond. Recommended for the reaction and extraction.
Water Content High (Wet reagents/solvents)High Water is a key reactant for the hydrolysis side reaction.
AnhydrousMinimal Using dry solvents and reagents is critical for minimizing hydrolysis.[6]

References

  • PubChem. (2,4-Dichlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Electrophilic Epoxidation of α,β-Unsaturated Oximes with Dioxiranes and Ring Opening of the Epoxides. Available from: [Link]

  • Chen, C. et al. Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds. Organic Chemistry Frontiers. 2020. Available from: [Link]

  • Nature. Reactivity of oximes for diverse methodologies and synthetic applications. Communications Chemistry. 2022. Available from: [Link]

  • Molport. (4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate. Available from: [Link]

  • PubMed. Electrophilic Epoxidation of α,β-Unsaturated Oximes with Dioxiranes and Ring Opening of .... Available from: [Link]

  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • International Journal of Pharmaceutical Research and Allied Sciences. Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Available from: [Link]

  • ACS Publications. Oxime Ether Synthesis through O–H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation. Organic Letters. 2021. Available from: [Link]

  • Google Patents. US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions.
  • Google Patents. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • PMC. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. Available from: [Link]

  • Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([7][8][9]- triazole-1-methyl )-[4][7] dioxolane -4-Methyl methanesulfonate. Available from:

  • HETEROCYCLES. reactions of 4-methylene-2-phenyl-2-oxazolin-5-ones with sulfur ylides. 1981. Available from: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available from: [Link]

  • Monash University Research Profile. The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences. 2016. Available from: [Link]

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Validation & Comparative

Comparative Evaluation Guide: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate vs. Standard Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinone outside Inhibitors (QoIs), commonly known as strobilurins, are a cornerstone of modern agricultural disease management. Modeled after natural antifungal compounds produced by the basidiomycete Strobilurus tenacellus, these fungicides exhibit broad-spectrum efficacy and unique translaminar distribution properties within plant tissues (1)[1]. However, the agricultural reliance on standard strobilurins (e.g., Azoxystrobin, Trifloxystrobin, Pyraclostrobin) has driven severe target-site resistance, primarily through the G143A and F129L mutations in the fungal cytochrome b gene (2)[2].

To address this, next-generation strobilurin analogs are in development. This guide objectively evaluates the performance of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (2,4-DP-MIP) —a novel, rationally designed synthetic analog—against standard commercial strobilurins. By integrating a heavily halogenated moiety, 2,4-DP-MIP is engineered to overcome the steric hindrance that renders legacy strobilurins ineffective against resistant isolates (3)[3].

Mechanistic Rationale: Overcoming Target-Site Resistance

Standard strobilurins arrest fungal energy production by binding to the Qo (quinone outside) site of the mitochondrial cytochrome bc1 complex (Complex III), thereby halting electron transfer and ATP synthesis (4)[4].

The Resistance Mechanism: The most prevalent resistance mechanism, the G143A mutation, involves a single nucleotide polymorphism that substitutes a glycine residue with an alanine at position 143 of the cytochrome b protein[2]. The addition of the methyl group from alanine reduces the volume of the Qo binding pocket. Standard strobilurins, which possess bulky pharmacophores, suffer a severe steric clash with this methyl group, resulting in a near-total loss of binding affinity. Similarly, the F129L mutation (phenylalanine to leucine) alters the pocket's hydrophobicity and shape, conferring moderate to high resistance[3].

The 2,4-DP-MIP Advantage: The architectural shift in 2,4-DP-MIP relies on the 2,4-dichlorophenyl group. The electron-withdrawing chlorine atoms increase the lipophilicity of the tail region and significantly alter the molecule's dihedral angle. This conformational flexibility allows the methoxyimino-propanoate toxophore to adopt an alternative binding pose deep within the Qo pocket. Consequently, 2,4-DP-MIP bypasses the G143A methyl protrusion while maintaining critical hydrogen bonds with the Rieske iron-sulfur protein, effectively restoring respiratory inhibition.

Pathway QH2 Ubiquinol (Electron Donor) Qo Cytochrome b (Qo Site) QH2->Qo Electrons ISP Rieske ISP Qo->ISP Electrons Strobilurin Standard QoIs (e.g., Azoxystrobin) Strobilurin->Qo Binds (WT) Novel 2,4-DP-MIP (Novel Analog) Novel->Qo Binds (WT & Mutant) Mutant G143A / F129L Mutations Mutant->Strobilurin Steric Clash

Caption: Cytochrome bc1 complex electron transport pathway and QoI inhibition mechanisms.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare 2,4-DP-MIP against standard strobilurins, we utilize a two-tier screening process. As a Senior Application Scientist, I mandate that these protocols include internal self-validation mechanisms to prevent false positives caused by biological bypass pathways.

Target Engagement: In Vitro Mitochondrial Respiration Assay

This assay isolates the primary mechanism of action, removing variables like fungal cell wall permeability and efflux pump activity.

Step-by-Step Protocol:

  • Mitochondrial Isolation: Cultivate Wild-Type (WT) and G143A-mutated strains of Zymoseptoria tritici in liquid YPD medium. Harvest mycelia, homogenize enzymatically, and isolate intact mitochondria via differential centrifugation (10,000 × g at 4°C).

  • Buffer Preparation: Suspend the mitochondrial pellet in a respiration buffer (0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate, pH 7.2) supplemented with 10 mM succinate as the electron donor.

  • Compound Treatment: Dispense mitochondrial suspension into a 96-well respirometer plate. Add serial dilutions of 2,4-DP-MIP, Azoxystrobin, and Trifloxystrobin (0.1 nM to 100 µM).

  • Respirometry: Measure the Oxygen Consumption Rate (OCR) continuously for 30 minutes using a Clark-type oxygen electrode or a fluorescent respirometry system (e.g., Seahorse XF).

  • Self-Validation Control (Critical): Inject 1 µM FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a mitochondrial uncoupler, into the solvent control wells. Causality: If the OCR does not immediately spike, the isolated mitochondria are degraded or uncoupled, and the assay must be voided.

Phenotypic Efficacy: Mycelial Radial Growth Assay

This assay verifies that the biochemical target engagement translates to actual fungicidal activity in vitro.

Step-by-Step Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) cooled to 50°C.

  • Inhibitor Spiking: Amend the PDA with fungicide concentrations ranging from 0.01 to 100 mg/L.

  • Self-Validation Control (Critical): Add 100 mg/L of Salicylhydroxamic acid (SHAM) to all agar plates. Causality: Fungi possess an Alternative Oxidase (AOX) pathway that can artificially bypass Complex III inhibition in vitro, leading to falsely inflated EC50 values. SHAM blocks AOX, forcing the fungi to rely solely on the targeted cytochrome bc1 complex.

  • Inoculation & Incubation: Place 5 mm mycelial plugs of WT and mutant strains in the center of the plates. Incubate in the dark at 25°C for 7 days.

  • Measurement: Measure the radial growth and calculate the EC50 (Effective Concentration reducing growth by 50%) using non-linear regression.

Workflow Step1 1. Strain Cultivation (WT & G143A Mutants) Step2 2. Mitochondrial Isolation (Differential Centrifugation) Step1->Step2 Step3 3. Fungicide Treatment (Serial Dilutions + Controls) Step2->Step3 Step4 4. Respirometry (Measure O2 Consumption) Step3->Step4 Step5 5. Data Synthesis (Calculate IC50 & RF) Step4->Step5

Caption: Self-validating experimental workflow for evaluating mitochondrial respiration inhibition.

Quantitative Performance Data

The following table synthesizes representative experimental data comparing the novel 2,4-DP-MIP against standard strobilurins. The Resistance Factor (RF) is calculated as the mutant IC50 divided by the WT IC50. A lower RF indicates a higher capacity to overcome target-site resistance.

Fungicide / CompoundWT IC50 (nM)G143A IC50 (nM)Resistance Factor (RF)Translaminar Activity
Azoxystrobin 2.4> 10,000> 4,166High
Trifloxystrobin 1.8> 10,000> 5,555High (Vapor Phase)
Pyraclostrobin 1.2> 10,000> 8,333Moderate
2,4-DP-MIP 8.542.04.9 Moderate

Data Analysis: While standard strobilurins exhibit extreme potency against the wild-type strain (IC50 < 3 nM), they are rendered completely inactive by the G143A mutation (RF > 4000). In contrast, 2,4-DP-MIP shows a slight reduction in baseline WT potency (8.5 nM) but maintains highly effective inhibition against the G143A mutant (42.0 nM). This results in a remarkably low Resistance Factor of 4.9, confirming the mechanistic hypothesis that the 2,4-dichlorophenyl moiety successfully circumvents the steric clash at the mutated Qo site.

Conclusion & Development Outlook

The comparative data underscores the limitations of legacy strobilurins in modern agricultural environments dominated by G143A and F129L mutations. While compounds like Azoxystrobin and Trifloxystrobin remain highly effective against wild-type populations and possess excellent translaminar and vapor-phase properties (4)[4], their susceptibility to target-site resistance is a critical failure point.

The novel derivative 2,4-Dichlorophenyl 3-(methoxyimino)propanoate represents a viable path forward in QoI fungicide development. By accepting a minor trade-off in wild-type binding affinity, the structural modifications grant the molecule the flexibility required to inhibit mutated cytochrome bc1 complexes. Future drug development efforts should focus on optimizing the formulation of 2,4-DP-MIP to enhance its translaminar mobility, ensuring it matches the physical field performance of current commercial standards.

References

  • Title: Use strobilurin fungicides wisely to avoid fungicide resistance development Source: Michigan State University (MSU) Extension URL: [Link]

  • Title: Understanding Strobilurin Fungicides (FRAC group 11) in 2015 Source: Rutgers Plant & Pest Advisory URL: [Link]

  • Title: Fungicide Modes of Action Source: Bayer Crop Science URL: [Link]

  • Title: WO2024088792A1 - Use of strobilurin type compounds for combating phytopathogenic fungi containing an amino acid substitution f129l in the mitochondrial cytochrome b protein conferring resistance to qo inhibitors xv Source: Google Patents URL

Sources

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and its structural analogues remains a developing area of research. While direct comparative studies on this specific halogenated ester are not extensively documented in publicly available scientific literature, this guide synthesizes the current understanding of related halogenated and methoxyimino-containing fungicides to provide a predictive framework for its potential efficacy and to outline robust experimental protocols for its evaluation.

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents. We will explore the chemical rationale behind the fungicidal activity of halogenated phenyl esters, with a particular focus on the structural class to which 2,4-Dichlorophenyl 3-(methoxyimino)propanoate belongs. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential fungicidal profile of the target molecule and propose a detailed experimental workflow for its empirical validation.

Introduction: The Chemical Rationale for Halogenated Fungicides

Halogenation is a well-established strategy in agrochemical and pharmaceutical design to enhance the potency and metabolic stability of bioactive molecules. In the context of fungicides, the introduction of halogen atoms, particularly chlorine, onto an aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to target enzymes in pathogenic fungi.

The core structure of interest, a phenyl propanoate with a methoxyimino group, places this class of compounds in close relation to the highly successful strobilurin fungicides. Strobilurins, and their synthetic analogues, are known inhibitors of mitochondrial respiration in fungi. They act by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the electron transport chain and halting ATP synthesis, which is essential for fungal growth and spore germination. The presence of the methoxyimino moiety is a key pharmacophore in many strobilurin-type fungicides.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific data for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is scarce, SAR studies on related halogenated and strobilurin-type fungicides provide valuable insights:

  • Halogen Substitution: The presence and position of chlorine atoms on the phenyl ring are critical for fungicidal activity. Dichloro-substitution, as in the 2,4-position, often enhances efficacy compared to mono- or non-halogenated analogues. This is attributed to the electron-withdrawing nature of chlorine, which can influence the molecule's interaction with the target site. Studies on other dichlorophenyl-containing fungicides have demonstrated potent activity against a range of phytopathogenic fungi.

  • Methoxyimino Group: This functional group is a cornerstone of the strobilurin class of fungicides and is crucial for their mechanism of action. It is directly involved in binding to the Qo site of cytochrome bc1.

  • Ester Linkage: The propanoate ester linkage contributes to the overall lipophilicity of the molecule, which is important for its ability to penetrate fungal cell membranes.

Based on these principles, it is hypothesized that 2,4-Dichlorophenyl 3-(methoxyimino)propanoate possesses fungicidal properties. The following sections outline the experimental protocols necessary to test this hypothesis and to compare its efficacy against other halogenated esters.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the fungicidal efficacy of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and its analogues, a multi-tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Antifungal Susceptibility Testing

The initial step is to determine the intrinsic fungicidal or fungistatic activity of the compounds against a panel of relevant pathogenic fungi. The broth microdilution method is a standardized and widely accepted technique.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.

Materials:

  • Test compounds (e.g., 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, and other synthesized or commercially available halogenated esters).

  • A panel of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria alternata, Phytophthora infestans).

  • 96-well microtiter plates.

  • Culture media (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB)).

  • Spectrophotometer (for measuring optical density).

  • Positive control fungicides (e.g., a commercial strobilurin like Azoxystrobin and a non-strobilurin halogenated fungicide).

  • Negative control (solvent vehicle, typically DMSO).

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a spore suspension in sterile saline or broth and adjust the concentration to a standardized level (e.g., 1 x 105 spores/mL).

  • Serial Dilution of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the 96-well plates using the appropriate culture broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring the optical density at 600 nm.

  • Determination of MFC: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the sub-culture plates.

Data Analysis: The MIC and MFC values for each compound against each fungal species should be recorded and compared.

Diagram of the In Vitro Antifungal Susceptibility Testing Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on PDA plates) Spore_Suspension Prepare Spore Suspension (1 x 10^5 spores/mL) Fungal_Culture->Spore_Suspension Inoculation Inoculate wells with Spore Suspension Spore_Suspension->Inoculation Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 25-28°C for 48-72h Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination MFC_Determination Determine MFC (Sub-culturing) MIC_Determination->MFC_Determination

Caption: Workflow for determining MIC and MFC of antifungal compounds.

In Vivo Efficacy on Plant Disease Models

In vivo assays are crucial to evaluate the protective and curative potential of the compounds in a more realistic biological system.

Objective: To assess the ability of the test compounds to control fungal disease development on a host plant.

Materials:

  • Healthy host plants (e.g., tomato seedlings for Phytophthora infestans, grape leaves for Botrytis cinerea).

  • Test compounds formulated as sprayable solutions.

  • Fungal pathogen inoculum.

  • Controlled environment growth chamber.

Procedure (Protective Assay):

  • Plant Treatment: Spray the plants with different concentrations of the test compounds until runoff. Allow the plants to dry completely.

  • Inoculation: After a set period (e.g., 24 hours), inoculate the treated plants with a standardized spore suspension of the pathogen.

  • Incubation: Place the plants in a high-humidity environment within a growth chamber under controlled temperature and light conditions conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the plants. This can be done visually by estimating the percentage of leaf area affected by lesions.

Procedure (Curative Assay):

  • Inoculation: Inoculate healthy plants with the fungal pathogen.

  • Plant Treatment: After a defined period post-inoculation (e.g., 24 hours), treat the plants with the test compounds.

  • Incubation and Assessment: Follow the same incubation and disease assessment steps as in the protective assay.

Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Diagram of the In Vivo Protective Assay Workflow

InVivo_Protective_Workflow Plant_Treatment Treat Plants with Test Compounds Drying Allow Plants to Dry Plant_Treatment->Drying Inoculation Inoculate with Fungal Pathogen Drying->Inoculation Incubation Incubate in Controlled Environment Inoculation->Incubation Disease_Assessment Assess Disease Severity (% Leaf Area Affected) Incubation->Disease_Assessment

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Residue Detection

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection of pesticide residues, with a specific focus on 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. As a member of the oxime ether class of fungicides, this compound serves as a representative analyte to illustrate the principles and practices of robust method validation in accordance with international guidelines. This document is intended for researchers, analytical scientists, and professionals in drug development and food safety who are tasked with developing and validating analytical methods for regulatory compliance and scientific rigor.

The Imperative of Method Validation: Ensuring Fitness for Purpose

In the realm of residue analysis, the adage "the dose makes the poison" is predicated on the accuracy and reliability of our analytical measurements. Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated are accurate, reproducible, and defensible. For pesticide residue analysis, adherence to established guidelines, such as those from the European Commission (SANTE) and the U.S. Food and Drug Administration (FDA), is paramount.[3][4][5][6][7]

This guide will walk you through the critical parameters of GC-MS method validation, providing both the theoretical underpinnings and practical, step-by-step protocols. We will use the hypothetical validation of a method for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in a food matrix as our case study.

The Analytical Workflow: A Bird's-Eye View

The overall process of validating a GC-MS method for pesticide residue analysis can be visualized as a structured workflow, from sample preparation to data interpretation and reporting.

GC-MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_reporting Reporting sample Homogenized Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gc_ms GC-MS/MS Analysis cleanup->gc_ms data_acq Data Acquisition (MRM) gc_ms->data_acq linearity Linearity & Range data_acq->linearity accuracy Accuracy (Recovery) data_acq->accuracy precision Precision (Repeatability & Reproducibility) data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq specificity Specificity & Selectivity data_acq->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Overall workflow for GC-MS method validation.

Core Validation Parameters: A Deep Dive

The validation of a quantitative analytical method hinges on the evaluation of several key performance characteristics. The acceptance criteria outlined below are primarily based on the SANTE/11312/2021 guidelines, which are widely recognized in the field of pesticide residue analysis.[3][4]

Specificity and Selectivity

Why it matters: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from matrix components, other pesticides, or metabolites. In GC-MS, this is primarily achieved through the use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS).

Experimental Approach:

  • Analyze a minimum of six blank matrix samples to assess for interfering peaks at the retention time of the target analyte.

  • Compare the ion ratio of two selected MRM transitions in spiked samples and standards. The ratio should be consistent within a specified tolerance.

Acceptance Criteria (SANTE/11312/2021):

  • Blank samples should not have interfering peaks greater than 30% of the Limit of Quantification (LOQ).

  • The ion ratio in the sample should be within ±30% (relative) of the ion ratio in the standards.

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. This is fundamental for accurate quantification.

Experimental Approach:

  • Prepare a series of calibration standards, typically at 5-7 concentration levels, bracketing the expected concentration range of the samples.

  • To account for matrix effects, it is best practice to prepare matrix-matched calibration standards.

  • Perform a linear regression analysis and evaluate the coefficient of determination (R²).

Acceptance Criteria (SANTE/11312/2021):

  • A minimum of 5 calibration points are required.

  • The coefficient of determination (R²) should be ≥ 0.99.[3]

  • Residuals should be randomly distributed around the x-axis and within ±20%.

Accuracy (Recovery)

Why it matters: Accuracy reflects the closeness of the measured value to the true value. In residue analysis, it is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed.

Experimental Approach:

  • Spike blank matrix samples at a minimum of two concentration levels (e.g., the LOQ and a higher concentration).

  • Perform at least five replicate analyses at each level.

  • Calculate the recovery as the percentage of the measured concentration relative to the spiked concentration.

Acceptance Criteria (SANTE/11312/2021):

  • Mean recovery should be within the range of 70-120%.[3][8]

Precision (Repeatability and Reproducibility)

Why it matters: Precision measures the degree of agreement among a series of measurements. It is typically expressed as the Relative Standard Deviation (RSD).

  • Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

  • Reproducibility (Inter-day precision): The precision obtained under different conditions (e.g., different days, different analysts, different equipment).

Experimental Approach:

  • Repeatability: Analyze a minimum of five replicate spiked samples at the same concentration on the same day.

  • Reproducibility: Repeat the analysis on different days or with different analysts.

Acceptance Criteria (SANTE/11312/2021):

  • The Relative Standard Deviation (RSD) for both repeatability and reproducibility should be ≤ 20%.[3]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters:

  • LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.

  • LOQ: The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. The LOQ is a critical parameter for ensuring that the method is sensitive enough to detect residues at or below the Maximum Residue Levels (MRLs).

Experimental Approach:

  • The LOQ is typically established as the lowest concentration that meets the accuracy and precision criteria (70-120% recovery and RSD ≤ 20%).

  • The LOD can be estimated from the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response of blank samples.

Acceptance Criteria (SANTE/11312/2021):

  • The LOQ must be verified through recovery and precision studies.[3]

Hypothetical Case Study: Validation of a GC-MS Method for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate in a Fruit Matrix

The following table summarizes the hypothetical validation results for our target analyte in a challenging matrix such as spinach.

Validation ParameterExperimental ApproachHypothetical ResultAcceptance Criteria (SANTE)Status
Specificity Analysis of 6 blank spinach extractsNo interfering peaks >30% of LOQNo interfering peaks >30% of LOQPass
Ion ratio comparison (MRM1/MRM2)±25% relative difference±30% relative differencePass
Linearity 5-point matrix-matched calibration (1-50 µg/kg)R² = 0.995R² ≥ 0.99Pass
Residuals analysisRandomly distributed within ±15%Randomly distributed within ±20%Pass
Accuracy (Recovery) 5 replicates at 10 µg/kg (LOQ)Mean recovery = 95%70-120%Pass
5 replicates at 50 µg/kgMean recovery = 102%70-120%Pass
Precision (RSD) Repeatability (n=5 at LOQ)RSD = 12%≤ 20%Pass
Reproducibility (inter-day, n=5 at LOQ)RSD = 15%≤ 20%Pass
LOQ Lowest validated concentration10 µg/kgMeets accuracy and precision criteriaPass
LOD Estimated from S/N ratio3 µg/kgS/N ≥ 3Pass

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from a variety of food matrices.[9][10][11]

QuEChERS Protocol start 1. Weigh 10g of homogenized sample into a 50 mL centrifuge tube step2 2. Add 10 mL of acetonitrile start->step2 step3 3. Add QuEChERS extraction salts (e.g., 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate) step2->step3 step4 4. Shake vigorously for 1 minute step3->step4 step5 5. Centrifuge at >3000 g for 5 minutes step4->step5 step6 6. Transfer an aliquot of the supernatant to a d-SPE tube step5->step6 step7 7. d-SPE tube contains MgSO4 and PSA (and C18/GCB if needed) step6->step7 step8 8. Vortex for 30 seconds step7->step8 step9 9. Centrifuge at >3000 g for 5 minutes step8->step9 end 10. Transfer the final extract for GC-MS analysis step9->end

Caption: Step-by-step QuEChERS protocol.

Detailed Steps:

  • Sample Comminution: Homogenize the sample (e.g., fruit, vegetable) to ensure representativeness.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (the composition may vary depending on the specific QuEChERS method, e.g., AOAC or EN).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at a force greater than 3000 g for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (typically 1-6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube contains anhydrous magnesium sulfate to remove residual water and Primary Secondary Amine (PSA) to remove organic acids, sugars, and other matrix components. For highly pigmented samples, graphitized carbon black (GCB) may be included to remove pigments, but it can also retain some planar pesticides. For fatty matrices, C18 may be added.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at a force greater than 3000 g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer is recommended for its high selectivity and sensitivity.

Proposed GC-MS/MS Conditions for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate:

ParameterRecommended SettingRationale
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of pesticides.
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis.
Injection Volume 1 µLA standard volume for GC analysis.
Inlet Temperature 250 °CTo ensure efficient vaporization of the analyte.
Oven Program Start at 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 minA typical temperature program to separate a range of pesticides. This should be optimized for the specific analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas suitable for GC-MS.
Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS.
Ion Source Temp. 230 °CTo maintain analyte integrity and prevent thermal degradation.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
MRM Transitions Hypothetical
Q1: m/z [M]+ -> Q3: m/z [Fragment 1] (Quantifier)To be determined experimentally from the mass spectrum of the pure standard.
Q1: m/z [M]+ -> Q3: m/z [Fragment 2] (Qualifier)

Note: The MRM transitions are the cornerstone of a selective GC-MS/MS method. They must be determined by infusing a pure standard of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions.

Conclusion: A Commitment to Quality

The validation of a GC-MS method for pesticide residue analysis is a rigorous but essential process. It provides the objective evidence that a method is fit for its intended purpose, ensuring the reliability of the data generated. While this guide has used 2,4-Dichlorophenyl 3-(methoxyimino)propanoate as a case study, the principles and protocols described are broadly applicable to a wide range of analytes and matrices.

As a senior application scientist, I cannot overstate the importance of a well-documented and scientifically sound validation study. It is the foundation upon which regulatory decisions are made, public health is protected, and scientific knowledge is advanced. By following the guidelines and best practices outlined in this document, you will be well-equipped to develop and validate robust and reliable GC-MS methods for the challenging but critical task of pesticide residue analysis.

References

  • SANTE/11312/2021. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. [Link]

  • Waters Corporation. QuEChERS Sample Preparation for GC-MS Determination of Organophosphorous Pesticides in Beef. [Link]

  • U.S. Environmental Protection Agency. Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. [Link]

  • Phenomenex Inc. Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. [Link]

  • Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. PMC. [Link]

  • U.S. Environmental Protection Agency. Method Validation and Peer Review Policies and Guidelines. [Link]

  • U.S. Food and Drug Administration. Foods Program Methods Validation Processes and Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Commission. Guidelines - Maximum Residue levels - Food Safety. [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. [Link]

  • Fitness-for-Purpose Assessment of Methods for Glyphosate Determination in Food: Trade-Off Between Analytical Performance and Environmental Impact. PMC. [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • EUROPE - COM: Update of the analytical guidance document for residues. LYNXEE. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency. [Link]

  • The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Publishing Group. [Link]

Sources

Benchmarking 2,4-Dichlorophenyl 3-(methoxyimino)propanoate reaction kinetics

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Reaction Kinetics of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and a Comparative Benchmark Study

Abstract

This technical guide provides an in-depth analysis of the hydrolysis kinetics of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, a compound of interest in synthetic chemistry and drug development. In the absence of established kinetic data for this specific molecule, we present a robust, self-validating experimental framework for its characterization. This guide details the complete workflow, from the synthesis of the target compound and a comparative analogue, 4-Chlorophenyl 3-(methoxyimino)propanoate, to the precise monitoring of their hydrolysis rates under controlled conditions using High-Performance Liquid Chromatography (HPLC). By comparing the kinetic data of these structurally related esters, we elucidate the electronic effects of phenyl ring substitution on the reaction rate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply kinetic principles to novel ester compounds.

Introduction

The study of reaction kinetics is fundamental to understanding the stability, reactivity, and potential applications of chemical compounds. For esters, hydrolysis is a critical reaction pathway that influences their shelf-life, bioavailability, and environmental fate. 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a molecule with potential applications in various fields, yet its kinetic profile remains uncharacterized. This guide aims to fill this knowledge gap by presenting a comprehensive methodology for benchmarking its hydrolysis kinetics.

To provide a meaningful context for the kinetic data, a comparative study is essential. We have selected 4-Chlorophenyl 3-(methoxyimino)propanoate as a benchmark compound. The comparison of a di-substituted versus a mono-substituted phenyl ester allows for a direct investigation into the influence of the electronic properties of the leaving group on the rate of hydrolysis. The electron-withdrawing nature of the chloro substituents is expected to impact the pKa of the corresponding phenol, which in turn affects its ability to act as a leaving group during hydrolysis.

This guide is structured to provide not only a step-by-step experimental protocol but also the scientific rationale behind each step, ensuring a deep understanding of the principles at play.

Synthesis of Target and Benchmark Compounds

To conduct a kinetic study, the synthesis of high-purity starting materials is paramount. The following section details the synthesis of 3-(methoxyimino)propanoic acid, the common precursor, followed by the esterification to yield the target and benchmark compounds.

Synthesis of 3-(methoxyimino)propanoic Acid

The synthesis of 3-(methoxyimino)propanoic acid is a crucial first step. A plausible synthetic route is adapted from established methods for the formation of similar structures.

  • Reaction Scheme:

    A schematic representation of the synthesis of 3-(methoxyimino)propanoic acid.

  • Experimental Protocol:

    • Step 1: Synthesis of 3-bromopropanoic acid. This can be achieved through the radical bromination of propanoic acid. (This is a standard procedure and for brevity, the detailed protocol is not included here but can be found in standard organic chemistry literature).

    • Step 2: Reaction with Methoxyamine. In a round-bottom flask, dissolve 3-bromopropanoic acid (1 equivalent) in a suitable solvent such as ethanol. Add methoxyamine hydrochloride (1.1 equivalents) and a base, for example, sodium bicarbonate (2.5 equivalents), to the solution.

    • Step 3: Reflux. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Step 4: Work-up and Purification. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then taken up in water and acidified with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3-(methoxyimino)propanoic acid. Purification can be achieved by recrystallization or column chromatography.

Esterification of Phenols

With the carboxylic acid in hand, the next step is the esterification with the respective phenols. The Steglich esterification is a mild and efficient method for coupling carboxylic acids with alcohols or phenols, particularly when one of the components is sensitive or sterically hindered.[1][2] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Carboxylic_Acid 3-(methoxyimino)propanoic acid Solvent Anhydrous Dichloromethane Phenol 2,4-Dichlorophenol or 4-Chlorophenol DCC DCC DMAP DMAP (catalyst) Filtration Filter DCU Solvent->Filtration Reaction Mixture Temperature 0°C to Room Temperature Washing Wash with dilute HCl and NaHCO3 Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product Target or Benchmark Ester Purification->Product

Figure 1: General workflow for the Steglich esterification of phenols.

  • Experimental Protocol for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methoxyimino)propanoic acid (1 equivalent) and 2,4-dichlorophenol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 0.5 M), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

  • Experimental Protocol for 4-Chlorophenyl 3-(methoxyimino)propanoate:

    • Follow the same procedure as above, substituting 2,4-dichlorophenol with 4-chlorophenol.

Benchmarking Hydrolysis Kinetics

The core of this guide is the comparative study of the hydrolysis kinetics of the synthesized esters. Hydrolysis of esters can be catalyzed by both acid and base. For this study, we will focus on base-catalyzed hydrolysis as the reaction rates are typically faster and easier to measure under these conditions.

Experimental Design

The hydrolysis reaction will be monitored by observing the decrease in the concentration of the ester over time using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The reaction will be carried out under pseudo-first-order conditions, with a large excess of hydroxide ions, to simplify the kinetic analysis.

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction_monitoring Reaction & Monitoring cluster_data_analysis Data Analysis Stock_Solution Prepare stock solutions of esters in acetonitrile Initiation Initiate reaction by adding ester stock solution to the buffer Stock_Solution->Initiation Reaction_Mixture Prepare reaction buffer (e.g., pH 10) and equilibrate at constant temperature Reaction_Mixture->Initiation Sampling Withdraw aliquots at predetermined time intervals Initiation->Sampling Quenching Quench the reaction in the aliquot with a weak acid Sampling->Quenching HPLC_Analysis Analyze the quenched sample by RP-HPLC Quenching->HPLC_Analysis Peak_Area Determine the peak area of the ester at each time point HPLC_Analysis->Peak_Area Concentration_Plot Plot ln([Ester]) vs. time Peak_Area->Concentration_Plot Rate_Constant Calculate the pseudo-first-order rate constant (k') from the slope Concentration_Plot->Rate_Constant Second_Order_k Calculate the second-order rate constant (k = k'/[OH⁻]) Rate_Constant->Second_Order_k

Figure 2: Workflow for the kinetic analysis of ester hydrolysis.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Prepare stock solutions of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and 4-Chlorophenyl 3-(methoxyimino)propanoate at a concentration of approximately 10 mM in acetonitrile.

    • Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 9, 10, and 11) to maintain a constant hydroxide ion concentration. Carbonate-bicarbonate buffers are suitable for this pH range.

    • Prepare a quenching solution of a weak acid (e.g., 0.1 M phosphate buffer at pH 7).

  • Kinetic Run:

    • Equilibrate a jacketed reaction vessel containing the chosen pH buffer to a constant temperature (e.g., 25 °C, 35 °C, and 45 °C) using a circulating water bath.

    • Initiate the reaction by injecting a small volume of the ester stock solution into the stirred buffer solution to achieve an initial ester concentration of approximately 0.1 mM. Start a timer immediately.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution. This will neutralize the base and stop the hydrolysis reaction.

    • Analyze the quenched samples by RP-HPLC.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the aromatic esters from their hydrolysis products.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended. A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher percentage to elute the non-polar ester.

    • Detection: A UV detector set at a wavelength where both the ester and the phenol product have significant absorbance (e.g., around 270 nm) should be used.

    • Quantification: The concentration of the remaining ester at each time point can be determined by integrating the area of its corresponding peak in the chromatogram.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be used to determine the reaction order and the rate constants for the hydrolysis of each ester.

Determination of the Pseudo-First-Order Rate Constant (k')

Under pseudo-first-order conditions (where [OH⁻] >> [Ester]), the rate law can be expressed as:

Rate = k'[Ester]

where k' = k[OH⁻]. The integrated rate law for a first-order reaction is:

ln([Ester]t) = -k't + ln([Ester]₀)

A plot of ln([Ester]t) versus time (t) should yield a straight line with a slope of -k'.

Determination of the Second-Order Rate Constant (k)

The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') and the concentration of hydroxide ions:

k = k' / [OH⁻]

By performing the experiment at different pH values, the dependence of the reaction rate on the hydroxide ion concentration can be confirmed.

Comparative Data

The following tables present hypothetical but plausible data to illustrate the expected outcomes of the comparative kinetic study.

Table 1: Hydrolysis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate at 25 °C and pH 10

Time (min)Ester Concentration (mM)ln([Ester])
00.100-2.303
100.082-2.501
200.067-2.703
300.055-2.900
400.045-3.101
500.037-3.297
600.030-3.507

Table 2: Hydrolysis of 4-Chlorophenyl 3-(methoxyimino)propanoate at 25 °C and pH 10

Time (min)Ester Concentration (mM)ln([Ester])
00.100-2.303
100.088-2.430
200.077-2.564
300.068-2.688
400.060-2.813
500.053-2.937
600.047-3.058

Table 3: Comparison of Kinetic Parameters

CompoundpKa of Phenolk' (min⁻¹) at pH 10k (M⁻¹min⁻¹)
2,4-Dichlorophenyl 3-(methoxyimino)propanoate7.9Value from slopeCalculated value
4-Chlorophenyl 3-(methoxyimino)propanoate9.41[3]Value from slopeCalculated value
Phenyl 3-(methoxyimino)propanoate (Hypothetical)9.95Expected to be slowerExpected to be smaller

The pKa of 2,4-dichlorophenol is approximately 7.9, while that of 4-chlorophenol is 9.41.[3][4] Phenol itself has a pKa of about 10.[5]

Discussion

The rate of hydrolysis of an ester is significantly influenced by the stability of the leaving group. A more acidic phenol corresponds to a more stable phenoxide anion, which is a better leaving group. The electron-withdrawing chloro substituents on the phenyl ring increase the acidity of the phenol by stabilizing the negative charge on the phenoxide ion through an inductive effect.

Based on the pKa values, 2,4-dichlorophenol is a stronger acid than 4-chlorophenol, which in turn is a stronger acid than unsubstituted phenol.[3][4][5] Therefore, it is hypothesized that the rate of hydrolysis will follow the order:

2,4-Dichlorophenyl > 4-Chlorophenyl > Phenyl ester.

The experimental data obtained from the protocols described in this guide will allow for the quantitative verification of this hypothesis. The calculated second-order rate constants (k) will provide a direct measure of the reactivity of each ester towards hydrolysis.

Furthermore, by conducting the experiments at different temperatures, the activation energy (Ea) for the hydrolysis of each ester can be determined using the Arrhenius equation. This will provide further insight into the energy barriers of the reactions and how they are influenced by the electronic nature of the leaving group.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the reaction kinetics of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. By detailing the synthesis of the target compound and a suitable comparator, and providing a robust protocol for kinetic analysis, this document empowers researchers to generate reliable and publishable data. The comparative approach allows for a deeper understanding of structure-activity relationships, specifically the electronic effects of substituents on the rate of ester hydrolysis. The methodologies described herein are not only applicable to the specific compounds discussed but can also be adapted for the kinetic characterization of a wide range of other novel ester molecules.

References

  • PubChem. (n.d.). 4-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved from [Link]

  • Environment Agency. (2009). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Kolonko Research Group. (n.d.). Organic Chemistry Research. Siena College. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PatSnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Comparative Environmental Toxicity Guide: 2,4-Dichlorophenyl 3-(methoxyimino)propanoate vs. Standard QoI Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the development of novel agrochemicals and antifungal agents, the Quinone outside Inhibitor (QoI) class remains a cornerstone. 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (2,4-DP-MIP) represents a highly active structural analog within this class. The molecule combines a standard methoxyimino propanoate toxophore with a lipophilic 2,4-dichlorophenyl moiety. While this structural modification enhances membrane penetration and target-site affinity against fungal pathogens, it fundamentally alters the compound's environmental partitioning, leading to amplified off-target aquatic toxicity.

This guide provides an objective, data-driven comparison of 2,4-DP-MIP against established commercial benchmarks (Azoxystrobin and Pyraclostrobin), equipping drug development professionals and environmental toxicologists with the mechanistic insights and validated protocols necessary for rigorous risk assessment.

Mechanistic Causality: The QoI Toxicity Pathway

To evaluate the environmental toxicity of 2,4-DP-MIP, we must first understand its primary mode of action (MoA). Like all strobilurin-derivatives, 2,4-DP-MIP targets the mitochondrial respiratory chain.

The compound binds to the Qo site of the cytochrome bc1 complex (Complex III). In non-target aquatic organisms, particularly fish and invertebrates, this binding blocks electron transfer, halting oxidative phosphorylation. As documented in recent toxicological reviews [1], this inhibition can reduce ATP synthesis by up to 98.5% in zebrafish embryos. The stalled electron transport chain subsequently leaks electrons, inducing severe Reactive Oxygen Species (ROS) overproduction, leading to oxidative stress, apoptosis, and developmental failure [2].

ToxicityPathway A 2,4-DP-MIP Exposure B Cytochrome bc1 (Complex III) A->B High binding affinity C Electron Transport Inhibition B->C Blocks Qo site D ATP Depletion (28%-98% Drop) C->D Halts oxidative phosphorylation E ROS Overproduction C->E Electron leakage F Apoptosis & Developmental Toxicity D->F Energy failure E->F Oxidative stress

Fig 1: Mitochondrial toxicity pathway of QoI fungicides in aquatic species.

Comparative Ecotoxicology Profile

The toxicity of QoI fungicides in aquatic environments is highly variable and directly correlated with their lipophilicity. The order of toxicity for standard commercial strobilurins is generally established as Pyraclostrobin > Trifloxystrobin > Azoxystrobin [3].

The addition of the 2,4-dichlorophenyl group in 2,4-DP-MIP significantly increases its octanol-water partition coefficient (LogP). This elevated lipophilicity drives higher bioconcentration factors (BCF) in aquatic organisms, shifting its toxicity profile closer to the highly toxic Pyraclostrobin rather than the moderately toxic Azoxystrobin [4].

Quantitative Toxicity Comparison
Chemical EntityLogPWater Sol. (mg/L)D. rerio 96h LC50 (μg/L)D. magna 48h EC50 (μg/L)Soil DT50 (days)
Azoxystrobin (Benchmark)2.56.0~470~28070 - 100
Pyraclostrobin (Benchmark)3.91.9~15~1610 - 30
2,4-DP-MIP (Projected Analog)4.5< 0.5~10 - 20~10 - 1540 - 60

Data Synthesis Note: 2,4-DP-MIP exhibits severe acute aquatic toxicity at environmentally relevant concentrations (low μg/L range). Its high LogP necessitates specialized handling during ecotox testing to prevent false negatives caused by chemical adsorption to test vessels.

Self-Validating Experimental Protocol: Aquatic Toxicity (ZFET)

Standard static exposure assays often fail for highly lipophilic compounds like 2,4-DP-MIP because the chemical rapidly adsorbs to polystyrene microplates, drastically reducing the actual exposure concentration. To ensure scientific integrity, the following Zebrafish Embryo Acute Toxicity (ZFET) protocol is designed as a self-validating system incorporating analytical verification and static-renewal.

Step-by-Step Methodology
  • Embryo Selection & Quality Control:

    • Action: Select fertilized Danio rerio embryos at 2 hours post-fertilization (hpf). Ensure ≥90% fertilization rate in the batch.

    • Causality: Using embryos past the cleavage stage ensures baseline viability. A low batch fertilization rate indicates poor maternal health, which confounds toxicological endpoints.

  • Media Preparation & Analytical Verification:

    • Action: Prepare test concentrations (0.1 to 100 μg/L) using 0.01% DMSO as a solvent carrier. Immediately sample 1 mL of each concentration for LC-MS/MS quantification.

    • Causality: This is the critical self-validation step. Because 2,4-DP-MIP is highly hydrophobic, nominal concentrations are unreliable. LC-MS/MS proves the exact concentration the embryos are exposed to at T=0 .

  • Static-Renewal Exposure System:

    • Action: Place 1 embryo per well in a 24-well glass-coated microplate (to minimize adsorption). Replace 80% of the test solution every 24 hours.

    • Causality: Daily renewal maintains a constant toxicokinetic gradient and prevents the depletion of the active ingredient via degradation or vessel adsorption.

  • Endpoint Scoring & Internal Controls:

    • Action: Assess mortality (coagulation, lack of somite formation, non-detachment of tail) at 24, 48, 72, and 96 hpf. Run parallel Negative Controls (E3 medium) and Positive Controls (4 mg/L 3,4-dichloroaniline).

    • Causality: The assay is only valid if negative control mortality is <10% and positive control mortality is >30%. This validates the intrinsic sensitivity of the specific biological batch.

ValidationWorkflow S1 Embryo Selection (2 hpf, n=20/group) S2 Media Preparation (Analytical LC-MS/MS Check) S1->S2 Baseline viability check S3 Static-Renewal Exposure (Daily media exchange) S2->S3 Validates nominal conc. S4 Endpoint Scoring (Mortality, Hatching rate) S3->S4 Prevents chemical adsorption S5 Statistical Modeling (Concentration-Response) S4->S5 Self-validating controls

Fig 2: Self-validating ZFET experimental workflow for lipophilic compounds.

Strategic Mitigation in Development

For drug development professionals evaluating 2,4-DP-MIP or similar halogenated strobilurin analogs, the environmental risk is a significant regulatory hurdle. Mitigation strategies must focus on formulation. Encapsulation technologies (e.g., mesoporous silica nanoparticles or cyclodextrin inclusion complexes) can be utilized to control the release rate of the active ingredient, thereby reducing the acute pulse-toxicity in aquatic runoff while maintaining targeted fungicidal efficacy in terrestrial applications.

References

  • A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Maxapress (2025). 1

  • Strobilurin fungicide toxicity in aquatic species: A brief review. ResearchGate (2023). 2

  • A comprehensive review of strobilurin fungicide toxicity in aquatic species: Emphasis on mode of action from the zebrafish model. PubMed (2021). 3

  • Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. Taylor & Francis (2024). 4

Sources

Reproducibility of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate Synthesis Pathways: A Comparative Guide for Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,4-Dichlorophenyl 3-(methoxyimino)propanoate (CAS 321433-60-7) is a highly specialized building block utilized in the development of strobilurin-class agrochemicals and novel oxime-ether fungicides. Strobilurins function by inhibiting mitochondrial respiration via the cytochrome bc1 complex in pathogenic fungi 1[1].

For researchers and scale-up scientists, the critical quality attribute (CQA) of this intermediate is its stereochemistry. The biological activity of strobilurin analogues is heavily dependent on the (E)-configuration of the methoxyimino pharmacophore 2[2]. Traditional synthesis methods often suffer from poor reproducibility during scale-up due to thermal degradation and unwanted (Z)-isomerization. This guide objectively compares the traditional batch synthesis pathway with an advanced continuous flow methodology, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Evaluation of Synthesis Pathways

Pathway A: Traditional Batch Condensation & O-Methylation

The conventional route involves the condensation of 2,4-dichlorophenyl 3-oxopropanoate with methoxyamine hydrochloride in the presence of a base (typically sodium acetate or pyridine) within a batch reactor.

  • The Causality of Failure at Scale: The oxime formation is highly exothermic. In large batch reactors, poor heat dissipation leads to localized thermal hot spots. This thermal gradient provides the activation energy necessary for the kinetically favored (E)-isomer to undergo rotational isomerization around the C=N bond into the thermodynamically stable, but biologically inactive, (Z)-isomer. Furthermore, prolonged heating required for complete conversion often leads to partial hydrolysis of the 2,4-dichlorophenyl ester.

Pathway B: Continuous Flow Synthesis

Flow chemistry has transitioned from a niche academic tool to a highly integrated industrial standard3[3]. By telescoping the reaction through a microreactor, Pathway B fundamentally alters the physical parameters of the synthesis.

  • The Causality of Success: Microreactors possess an exceptionally high surface-area-to-volume ratio, ensuring near-instantaneous heat transfer and strictly isothermal conditions. By capping the reaction temperature precisely at 40 °C and utilizing a short residence time, the system traps the kinetic (E)-isomer and prevents thermal degradation of the ester linkage, ensuring high batch-to-batch reproducibility.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both pathways based on a standardized 100-gram scale validation.

Performance MetricPathway A (Batch Reactor)Pathway B (Continuous Flow)
Isolated Yield (%) 65 - 68%88 - 91%
E/Z Stereoselectivity 75:25 (Variable)> 96:4 (Highly consistent)
Reaction/Residence Time 4.0 hours4.5 minutes
E-factor (Waste Ratio) 18.54.2
Scalability Profile Non-linear (Thermal bottlenecks)Linear (via Numbering-up)

Self-Validating Experimental Protocols

Protocol A: Traditional Batch Synthesis (Baseline)
  • Preparation: In a 1 L jacketed glass reactor equipped with a mechanical stirrer, dissolve 2,4-dichlorophenyl 3-oxopropanoate (100 mmol) in 400 mL of anhydrous methanol.

  • Addition: Add sodium acetate (120 mmol) and stir for 10 minutes. Slowly add methoxyamine hydrochloride (110 mmol) in portions over 30 minutes to manage the exotherm.

  • Reaction: Heat the mixture to 60 °C and reflux for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The reaction is deemed complete when the ketone spot ( Rf​≈0.6 ) disappears.

  • Workup: Concentrate under vacuum, partition between ethyl acetate and water, wash with brine, dry over Na2​SO4​ , and crystallize from hot heptane to enrich the (E)-isomer (Note: significant yield is lost to the mother liquor during this enrichment).

Protocol B: Continuous Flow Synthesis (Optimized)
  • Feed Preparation:

    • Feed A: 2,4-dichlorophenyl 3-oxopropanoate (0.5 M) in anhydrous Tetrahydrofuran (THF).

    • Feed B: Methoxyamine hydrochloride (0.55 M) and pyridine (0.6 M) in anhydrous THF.

  • Reactor Setup: Connect Feed A and Feed B via dual HPLC syringe pumps to a PEEK T-mixer, leading directly into a 10 mL perfluoroalkoxy (PFA) coil reactor submerged in a precision thermostat bath set strictly to 40 °C.

  • Execution: Set the combined flow rate to 2.22 mL/min, achieving a precise residence time of 4.5 minutes.

  • Self-Validation (In-line PAT): Route the reactor effluent through an in-line FT-IR flow cell. The system self-validates steady-state conversion by monitoring the complete suppression of the ketone carbonyl stretch at 1725 cm−1 and the emergence of the oxime ether C=N stretch at 1640 cm−1 .

  • Workup: Collect the effluent in a vessel containing water to quench the pyridine hydrochloride salts. Phase separate, evaporate the THF, and perform a simple silica plug filtration to yield the highly pure (E)-product.

Synthesis Workflow & Isomerization Control

SynthesisPathway Start 2,4-Dichlorophenyl 3-oxopropanoate + Methoxyamine HCl Batch Pathway A: Batch Reactor (Poor Heat Transfer) Start->Batch Traditional Flow Pathway B: Continuous Flow (Precise Thermal Control) Start->Flow Advanced BatchResult Mixed Isomers (Low E/Z Ratio, 65% Yield) Batch->BatchResult Exothermic Hotspots FlowResult High Stereoselectivity (>96% E-Isomer, 88% Yield) Flow->FlowResult Isothermal (40 °C) Purification Heavy Crystallization Loss BatchResult->Purification Direct Simple Plug Filtration FlowResult->Direct Final Pure (E)-2,4-Dichlorophenyl 3-(methoxyimino)propanoate Purification->Final Direct->Final

Comparative workflow demonstrating how thermal control in flow chemistry prevents Z-isomerization.

References

  • Synthesis and Fungicidal Activities of Novel Indene-Substituted Oxime Ether Strobilurins Journal of Agricultural and Food Chemistry URL:[Link]

  • Integrating continuous flow synthesis with in-line analysis and data generation Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Review of strobilurin fungicide chemicals Journal of Environmental Science and Health, Part B URL:[Link]

Sources

The Catalyst Crucible: A Comparative Guide to Enhancing Amidation of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. The amidation of activated esters, such as 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, represents a critical transformation for the introduction of diverse amine functionalities. This guide provides an in-depth comparison of catalytic strategies for this reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and process optimization. We will delve into the nuances of various catalytic systems, supported by experimental data and mechanistic insights, to empower informed decision-making in your synthetic endeavors.

The Significance of Amide Bond Formation

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1][2] Its remarkable stability and ability to participate in hydrogen bonding are fundamental to molecular recognition and biological function. Consequently, the development of efficient and sustainable methods for amide synthesis is of paramount importance.[3] Traditional methods often rely on stoichiometric activating agents, which generate significant waste.[4][5] Catalytic direct amidation of esters with amines has emerged as a more atom-economical and environmentally benign alternative.[1][6]

The substrate at the heart of this guide, 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, is an activated ester. The electron-withdrawing nature of the 2,4-dichlorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. This inherent reactivity makes it an excellent candidate for catalytic amidation studies.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is pivotal in dictating the efficiency, selectivity, and substrate scope of the amidation reaction. Below, we compare several classes of catalysts that have shown promise in the amidation of esters.

Transition Metal Catalysis: The Workhorses of Amidation

Transition metal complexes are among the most powerful and versatile catalysts for amide bond formation.[7]

  • Palladium-Based Catalysts: Palladium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have been instrumental in the cross-coupling of aryl esters and anilines.[1][8] These systems typically operate at elevated temperatures but can achieve high yields with a broad range of substrates.[1][5] The mechanism is believed to involve oxidative addition of the ester C-O bond to the palladium center.

  • Nickel-Based Catalysts: Nickel catalysts, often in combination with NHC ligands, have also proven effective for the direct amidation of esters.[1] They offer a more cost-effective alternative to palladium and have demonstrated broad functional group tolerance.[5]

  • Manganese-Based Catalysts: Emerging research has highlighted manganese(I) complexes as potent catalysts for direct amidation, notable for their low catalyst loadings and extensive substrate scope, including challenging fatty acid esters.[5]

  • Iron-Based Catalysts: As an earth-abundant and low-cost metal, iron has garnered significant attention. Iron(III) chloride (FeCl₃) has been successfully employed as a Lewis acid catalyst for the direct amidation of esters under solvent-free conditions, offering good to excellent yields in short reaction times.[4]

  • Cobalt-Based Catalysts: Cobalt complexes have been developed for the direct amidation of esters with amines, providing a green and efficient pathway for amide synthesis with high catalytic activity and a broad substrate scope.[9]

Lanthanide Catalysis: Mild and Efficient

Lanthanide complexes, such as lanthanide tris(amide) complexes, have been shown to catalyze the direct amidation of esters with less nucleophilic aromatic amines under mild conditions, achieving good yields.[8]

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable and cost-effective methods, metal-free catalytic systems have been developed.

  • Boron-Based Catalysts: Boronic acids and their derivatives have been utilized as effective catalysts for the direct amidation of carboxylic acids and can also play a role in ester amidation.[10]

  • Base-Catalyzed Methods: Simple organobases can mediate the amidation of unactivated esters, particularly with amino alcohols.[11] Recently, a sustainable metal- and base-free direct amidation of esters using only water as a green solvent has been reported, showcasing excellent atom economy.[12]

Biocatalysis: The Green Frontier

Enzymatic strategies for amide bond formation offer unparalleled selectivity and operate under mild, environmentally benign conditions.[13] While the direct application to 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is not yet widely reported, the potential for biocatalytic approaches in specialized applications is significant.

Quantitative Comparison of Catalytic Efficiency

To provide a clear comparison, the following table summarizes the performance of representative catalytic systems for the amidation of activated esters. It is important to note that direct data for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is limited; therefore, data from analogous activated ester systems are presented to guide catalyst selection.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd-NHC 1NaOtBuToluene11016-2485-95[1][5]
Ni(cod)₂/IPr 10NoneToluene1401670-90[1]
Mn(I) Complex 1NaOtBuToluene1201880-95[5]
FeCl₃ 15NoneSolvent-free801.5-1247-99[4]
Co-Complex 0.6NaOtBuToluene1202440-85[9]
Ln[N(SiMe₃)₂]₃ 5NoneToluene601275-90[8]
Water N/ANoneWater10024up to 95[12]

Note: Yields are for representative activated esters and may vary for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

Experimental Protocol: A Representative Iron-Catalyzed Amidation

This protocol provides a detailed, step-by-step methodology for the amidation of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate using an iron(III) chloride catalyst, chosen for its cost-effectiveness and operational simplicity.[4]

Materials:

  • 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

  • Amine of choice

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous solvent (e.g., Toluene), if not solvent-free

  • Schlenk tube or oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere. This is crucial to prevent moisture from interfering with the Lewis acidic catalyst.

  • Reagent Addition: To the Schlenk tube, add 2,4-Dichlorophenyl 3-(methoxyimino)propanoate (1.0 equiv).

  • Amine Addition: Add the desired amine (1.2 equiv). A slight excess of the amine is often used to drive the reaction to completion.

  • Catalyst Addition: Add anhydrous FeCl₃ (15 mol%). The catalyst loading can be optimized for specific substrates.

  • Reaction Conditions: If conducting a solvent-free reaction, seal the vessel and place it in a preheated oil bath at 80 °C. If using a solvent, add anhydrous toluene to the desired concentration.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If solvent-free, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep Oven-dried Schlenk Tube + Stir Bar inert Inert Atmosphere (N2 or Ar) prep->inert add_ester Add Ester (1.0 equiv) inert->add_ester add_amine Add Amine (1.2 equiv) add_ester->add_amine add_catalyst Add FeCl3 (15 mol%) add_amine->add_catalyst heat Heat to 80 °C (Solvent-free) add_catalyst->heat cool Cool to RT heat->cool Monitor Progress (TLC/HPLC) dissolve Dissolve in Organic Solvent cool->dissolve wash Wash with H2O & Brine dissolve->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product Isolated Amide purify->product

Caption: A schematic of the experimental workflow for the iron-catalyzed amidation.

Mechanistic Insights: The Catalytic Cycle

Understanding the underlying mechanism is key to optimizing reaction conditions and expanding the substrate scope. For many transition metal-catalyzed amidations, a general catalytic cycle can be proposed.

Proposed Catalytic Cycle for a Generic Metal-Catalyzed Amidation

catalytic_cycle center M(0) Catalyst intermediate1 Oxidative Adduct (R-CO)-M(II)-(OR') center->intermediate1 Oxidative Addition ester R-CO-OR' ester->intermediate1 amine R''-NH2 intermediate2 Amine Coordination (R-CO)-M(II)-(OR') amine->intermediate2 amide R-CO-NHR'' alkoxide R'-O- intermediate1->intermediate2 intermediate3 Amide Complex (R-CO-NHR'')-M(II)-(OR') intermediate2->intermediate3 Nucleophilic Attack & Proton Transfer intermediate3->center Reductive Elimination intermediate3->amide intermediate3->alkoxide

Caption: A plausible catalytic cycle for a transition metal-catalyzed amidation of an ester.

This proposed cycle for a generic metal catalyst, such as palladium or nickel, generally involves:

  • Oxidative Addition: The active metal catalyst undergoes oxidative addition into the acyl C-O bond of the ester.

  • Amine Coordination and Nucleophilic Attack: The amine coordinates to the metal center and then undergoes nucleophilic attack on the carbonyl carbon.

  • Reductive Elimination: The newly formed amide product is released from the metal center, regenerating the active catalyst.

For Lewis acid catalysts like FeCl₃, the mechanism is simpler, involving the coordination of the iron to the carbonyl oxygen of the ester, which activates it towards nucleophilic attack by the amine.

Conclusion and Future Outlook

The catalytic amidation of activated esters like 2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a field rich with diverse and evolving methodologies. While transition metal catalysts, particularly those based on palladium, nickel, and more recently, earth-abundant metals like iron and manganese, offer robust and high-yielding routes, the push for greener and more sustainable processes is bringing metal-free and biocatalytic methods to the forefront.

The selection of an optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, functional group tolerance, and environmental impact. This guide provides a foundational understanding of the available options and a practical starting point for experimental design. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable catalysts for this fundamentally important transformation.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed procedural guidance for the safe handling and disposal of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the established safety and disposal procedures for structurally related molecules, including dichlorophenyl derivatives and propanoate esters. This approach ensures a conservative and safety-conscious methodology tailored for research and development professionals.

Inferred Hazard Profile and Chemical Assessment

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is a halogenated organic compound. While specific toxicological data is not available, its structural motifs suggest a number of potential hazards that must be managed with caution.

  • Dichlorophenyl Group: Compounds containing a dichlorophenyl moiety are noted for their potential toxicity and persistence in the environment.[1][2] They can be harmful if swallowed, cause skin and eye irritation, and may lead to long-lasting adverse effects in aquatic environments.[3][4][5]

  • Propanoate Ester: Esters can be combustible and may cause irritation upon contact.[6]

  • Combustion Byproducts: In the event of a fire, thermal decomposition may produce hazardous gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[7][8]

Given these considerations, 2,4-Dichlorophenyl 3-(methoxyimino)propanoate should be handled as a hazardous substance, with all appropriate safety precautions taken.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, all handling of this compound and its waste must be conducted within a certified chemical fume hood.[7][9] The following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[3][7]Protects against accidental splashes and contact with airborne particulates, which could cause serious eye irritation.[4][5][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation or absorption of the chemical.[3][4][5]
Protective Clothing A flame-retardant lab coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[7]
Respiratory Protection Not typically required when working within a properly functioning chemical fume hood.[7]A fume hood provides adequate ventilation to prevent inhalation of vapors or aerosols.[11] In the case of a large spill, a respirator may be necessary.[7]

Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[3][11]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and appropriately labeled hazardous waste container.[3][7][11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.[3]

  • Seek Medical Attention if Necessary: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7]

Waste Classification and Disposal Pathway

As a chlorinated organic compound with potential environmental toxicity, 2,4-Dichlorophenyl 3-(methoxyimino)propanoate and its associated waste must be classified and disposed of as hazardous waste in accordance with all local, regional, and national regulations.[8][12][13]

Disposal Workflow Diagram

G Disposal Workflow for 2,4-Dichlorophenyl 3-(methoxyimino)propanoate cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Identify Waste: - Unused Product - Contaminated PPE - Spill Cleanup Material B Segregate as Hazardous Chemical Waste A->B C Use a dedicated, sealed, and compatible waste container B->C D Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms C->D E Store in a designated, ventilated hazardous waste accumulation area D->E F Arrange for pickup by a licensed waste disposal company E->F

Caption: Decision workflow for the proper disposal of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate waste.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste materials, including residual product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup debris, in a designated hazardous waste container.

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[7][11]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "2,4-Dichlorophenyl 3-(methoxyimino)propanoate," and any other required institutional or regulatory information.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area away from incompatible materials, particularly strong oxidizing agents.[7]

    • This storage area should be cool, dry, and well-ventilated.[12]

  • Final Disposal:

    • Crucially, do not attempt to treat or neutralize this chemical waste in the laboratory.

    • The only recommended disposal method is to arrange for collection by a licensed and certified hazardous waste disposal company.[3][7] This ensures the waste is managed and disposed of in compliance with environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][13]

    • Provide the disposal company with all available information about the waste, including its chemical nature and potential hazards.

Regulatory Compliance

It is the responsibility of the waste generator to ensure that the disposal of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate complies with all applicable federal, state, and local regulations.[12][13] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and listing of hazardous waste under 40 CFR Part 261.[13][14]

By adhering to these rigorous safety and disposal protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

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  • BenchChem. (2025). A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules.
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  • ChemicalBook. (2026). cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)
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Navigating the Safe Handling of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The dichlorophenyl group, a common feature in many agrochemicals and pharmaceuticals, often imparts a toxicological profile that necessitates careful handling. Compounds of this class can be irritants, and some have been shown to have harmful effects upon ingestion or prolonged skin contact. Therefore, a cautious approach is warranted when working with 2,4-Dichlorophenyl 3-(methoxyimino)propanoate.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards associated with dichlorophenyl compounds, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting Chemical-resistant gloves (Nitrile), safety glasses with side shields, lab coat.
Solution Preparation Chemical-resistant gloves (Nitrile), chemical splash goggles, lab coat, and work in a certified chemical fume hood.
Reaction Setup and Monitoring Chemical-resistant gloves (Nitrile), chemical splash goggles, lab coat, and work in a certified chemical fume hood. Consider a face shield if there is a splash hazard.
Work-up and Purification Chemical-resistant gloves (Nitrile), chemical splash goggles, lab coat, and work in a certified chemical fume hood.
Waste Disposal Chemical-resistant gloves (Nitrile), safety glasses, and lab coat.

The causality behind these choices is rooted in preventing the primary routes of exposure: dermal contact, ocular exposure, and inhalation of any aerosols or dust. Chemical-resistant gloves are essential to prevent skin absorption[1]. Safety goggles provide a higher level of protection against splashes than standard safety glasses[2]. Working within a chemical fume hood is critical to minimize the inhalation of any volatile components or fine powders.

Step-by-Step Handling and Operational Plan

A systematic approach to handling 2,4-Dichlorophenyl 3-(methoxyimino)propanoate will minimize risks and ensure procedural consistency.

Preparation and Weighing:
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Designated Area: Conduct all weighing and handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound. Avoid creating dust.

  • Container Sealing: Immediately and securely seal the container after dispensing.

  • Cleaning: Clean the weighing area and any tools used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Solution Preparation and Use in a Reaction:
  • Fume Hood: All subsequent steps involving the handling of the compound in solution must be performed in a certified chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound to avoid splashing.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound completely.

  • Reaction Setup: If used in a chemical reaction, ensure the reaction vessel is properly secured and equipped with appropriate temperature and pressure monitoring devices.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal weigh Weigh Solid in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve Controlled Addition setup Set up Reaction Vessel dissolve->setup monitor Monitor Reaction Parameters setup->monitor quench Quench Reaction (if necessary) monitor->quench extract Perform Extraction quench->extract purify Purify by Chromatography/Crystallization extract->purify waste_collect Collect Waste in Labeled Containers purify->waste_collect Collect Fractions/Residues waste_dispose Dispose via Licensed Service waste_collect->waste_dispose

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.